Ribociclib

Catalog No.
S002107
CAS No.
1211441-98-3
M.F
C23H30N8O
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ribociclib

CAS Number

1211441-98-3

Product Name

Ribociclib

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C23H30N8O

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)

InChI Key

RHXHGRAEPCAFML-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5

Synonyms

Ribociclib; LEE011; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5

The exact mass of the compound Ribociclib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comparative Profile of Approved CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Ribociclib Palbociclib Abemaciclib
IC₅₀ (CDK4) 10 nM [1] [2] 9-11 nM [1] [3] 2 nM [1] [2]
IC₅₀ (CDK6) 39 nM [1] [2] 15 nM [1] 5-9.9 nM [1] [2]
Structural Scaffold 4-(Pyrazole-4-yl)-pyrimidine [4] Pyrido [2,3-d] pyrimidine-7-one [1] 4-(Pyrazole-4-yl)-pyrimidine [4]
Oral Bioavailability ~66% [1] ~46% [1] ~45% [1]
Time to Peak (Tmax) 1-4 hours [1] 6-12 hours [1] 4-6 hours [1]
Half-life (t₁/₂) 29.7-54.7 hours [1] 29 hours [1] 18.3 hours [1]
Standard Dose 600 mg once daily [1] 125 mg once daily [1] 150 mg twice daily [1]
Dosing Schedule 21 days on, 7 days off [1] 21 days on, 7 days off [1] Continuous [1]
Primary Metabolism CYP3A4 [1] CYP3A4, SULT2A1 [1] CYP3A4 [1]

Molecular Mechanism of Action

This compound is a highly selective, oral small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism is to induce reversible G1 phase cell cycle arrest by targeting the CDK4/6-cyclin D-Rb-E2F signaling axis [1] [5] [6].

Targeting the Cell Cycle Engine

The diagram below illustrates the core pathway that this compound inhibits.

G Mitogenic_Stimuli Mitogenic Stimuli (e.g., Estrogen) CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex Mitogenic_Stimuli->CyclinD_CDK4_6 Induces pRb Rb Protein (Hypophosphorylated) CyclinD_CDK4_6->pRb Phosphorylates pRb_P Rb Protein (Hyperphosphorylated) pRb->pRb_P E2F_Inactive E2F Transcription Factor (Inactive, bound to Rb) pRb_P->E2F_Inactive Releases E2F_Active E2F Transcription Factor (Active, released) E2F_Inactive->E2F_Active S_Phase_Entry S-Phase Entry & DNA Replication E2F_Active->S_Phase_Entry Activates Transcription This compound This compound This compound->CyclinD_CDK4_6 Inhibits

This compound inhibits the cyclin D-CDK4/6 complex, preventing Rb phosphorylation and S-phase entry.

In the canonical pathway, mitogenic signals (like estrogen in HR+ breast cancer) induce the expression of D-type cyclins. These cyclins bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complex initiates the phosphorylation of the retinoblastoma protein (Rb) [1] [5]. In its hypophosphorylated state, Rb binds and inactivates E2F transcription factors. Phosphorylation of Rb by CDK4/6 causes it to release E2F, which then activates the transcription of genes critical for DNA replication and progression into the S-phase of the cell cycle [1] [7]. This compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing a G1 phase arrest [4].

Structural Basis of Inhibition

The selectivity of this compound is derived from its specific molecular interactions. Co-crystallization studies with CDK6 (PDB ID: 5l2t) reveal that its 2-aminopyrimidine moiety forms hydrogen bonds with Val101 in the kinase's hinge region. Furthermore, a pyrrole ring interacts with Phe98 via van der Waals forces, contributing to its binding affinity and inhibitory effect. The piperazine ring of this compound extends out of the protein cavity, which is thought to modulate hydrosolubility and enhance selectivity against other CDKs [4].


Detailed Experimental Protocols

To investigate the effects and resistance mechanisms of this compound in a research setting, the following established protocols can be employed.

Protocol for Generating Resistant Cell Lines [2]

This method models acquired resistance by chronically exposing cells to increasing drug concentrations.

  • Objective: To establish a this compound-resistant cell line model in vitro.
  • Materials:
    • ER+ breast cancer cell lines (e.g., MCF7, T47D).
    • This compound (e.g., from Selleckchem), dissolved in DMSO as a 10 mM stock stored at -80°C.
    • Complete cell culture media (e.g., DMEM or RPMI-1640 with 10% FBS).
    • Dimethyl sulfoxide (DMSO) for vehicle control.
  • Procedure:
    • Culture parental MCF7 or T47D cells under standard conditions.
    • Initiate treatment with a low concentration of this compound (e.g., 50 nM).
    • Maintain the cells at each dose level for three consecutive cell passages.
    • Gradually increase the this compound concentration in a step-wise manner (e.g., from 50 nM to 100, 200, 400, and finally 600 nM) over a period of approximately 8 months.
    • The resulting resistant populations (e.g., MCF7rR, T47DrR) can be isolated and characterized.
  • Key Characterization Assays for Resistant Lines:
    • Proliferation Assays: Compare cell doubling times and IC₅₀ values between parental and resistant lines.
    • Cell Cycle Analysis: Use flow cytometry to assess DNA content. Resistant cells will show a higher percentage of cells in S-phase despite this compound treatment.
    • 3D Spheroid Formation: Plate cells in ultra-low attachment plates with Promocell serum-free tumor sphere medium. Treat with this compound for 48h and measure spheroid diameter using imaging software like ImageJ to assess aggressive phenotype [2].
    • Western Blotting: Analyze protein lysates from resistant vs. parental cells for changes in Rb phosphorylation, and expression of CDK6, CDK2, cyclin E, p27, p21, and potential bypass pathway proteins.
Protocol for Transcriptomic Analysis of Resistance [2] [8]

This protocol identifies gene expression changes associated with resistance.

  • Objective: To identify transcriptomic alterations and upregulated pathways in this compound-resistant cells.
  • Procedure:
    • Extract total RNA from triplicate samples of parental and this compound-resistant cells using a commercial kit.
    • Assess RNA integrity (RIN > 8.0).
    • Prepare sequencing libraries and perform mRNA sequencing (RNA-seq) on a platform like Illumina.
    • Align sequence reads to a reference genome (e.g., GRCh38).
    • Perform differential gene expression analysis using software like DESeq2 or EdgeR.
    • Conduct pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA) on the differentially expressed genes.
  • Expected Findings: Resistant cells often show enrichment of genes involved in cell cycle regulation beyond G1/S, such as PLK1 and Aurora Kinase B (AukB), which govern G2/M progression [2]. Upregulation of CDKN2B and TGFβ pathways may also be observed.

Beyond the Core Mechanism: Immunomodulatory Effects

Emerging evidence indicates that the mechanism of this compound extends beyond cell-autonomous cycle arrest to include modulation of the tumor immune microenvironment [7] [6].

  • Enhancing Antitumor Immunity: CDK4/6 inhibitors, including this compound, can promote the cytotoxic T-cell-mediated clearance of tumor cells. They achieve this by downregulating E2F-targeted DNA methyltransferase 1 (DNMT1) in regulatory T cells (Tregs), potentially reducing their immunosuppressive function [6].
  • Synergy with Immunotherapy: These inhibitors can upregulate tumor cell PD-L1 expression and enhance antigen presentation mechanisms. This provides a strong rationale for combination therapy with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), creating a more favorable immune context for tumor cell killing [7] [6].

Clinical Resistance and Therapeutic Sequencing

A significant challenge in the clinic is the development of acquired resistance. Preclinical models reveal that resistance mechanisms can be drug-specific, suggesting a potential therapeutic strategy of switching between different CDK4/6 inhibitors [9].

  • Common Resistance Mechanisms: These include loss of Rb function, amplification of cyclin E (leading to CDK2 activation), overexpression of CDK6, and activation of alternative signaling pathways like PI3K/AKT/mTOR [1] [7] [5].
  • Drug-Specific Resistance and Sequencing: Studies show that cell lines with acquired resistance to palbociclib (PTxR) remain sensitive to abemaciclib, whereas cells resistant to abemaciclib (ATxR) are often cross-resistant to palbociclib [9]. This is attributed to abemaciclib's broader kinase inhibitory profile, which includes activity against CDK2 and CDK1, potentially overcoming common resistance mechanisms [8] [9]. This preclinical data supports the clinical investigation of abemaciclib after progression on another CDK4/6 inhibitor.

References

Ribociclib cell cycle arrest G1 phase retinoblastoma protein

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Cell Cycle Arrest

Ribociclib specifically inhibits CDK4 and CDK6, which are kinases that form active complexes with D-type cyclins in response to mitogenic signals [1] [2]. In a normal cell cycle, the activated cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb) [1] [3] [2].

  • Hypophosphorylated Rb actively binds and inhibits E2F transcription factors, suppressing the transcription of genes necessary for S-phase entry [3].
  • Phosphorylation of Rb by CDK4/6 initiates its inactivation, leading to the release of E2F. Freed E2F then drives the expression of genes required for DNA synthesis and G1-to-S phase progression, such as cyclin E [1] [2].

By inhibiting CDK4/6, this compound maintains Rb in its active, hypophosphorylated state, resulting in sustained cell cycle arrest at the G1/S checkpoint [4] [5] [6]. The following diagram illustrates this core pathway and the point of this compound's intervention.

G Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46  Binds & Activates ActiveComplex Active Cyclin D-CDK4/6 Complex CDK46->ActiveComplex pRb Rb Phosphorylation (Inactivation) ActiveComplex->pRb  Catalyzes E2FRelease E2F Release & Activation pRb->E2FRelease SPhase S-Phase Entry & DNA Synthesis E2FRelease->SPhase This compound This compound (CDK4/6 Inhibitor) This compound->ActiveComplex  Inhibits hypoRb Hypophosphorylated Rb (Active) This compound->hypoRb  Preserves CellCycleArrest G1 Phase Cell Cycle Arrest hypoRb->CellCycleArrest E2FBound E2F Bound & Inhibited hypoRb->E2FBound E2FBound->SPhase  Prevents

This compound inhibits CDK4/6 to prevent Rb phosphorylation and induce G1 arrest.

Quantitative Pharmacological & Preclinical Data

The table below summarizes key quantitative data for this compound, including its pharmacological properties and efficacy metrics from preclinical studies.

Parameter Value / Finding Context / Model Source
IC₅₀ (Proliferation) 76 - 280 nM Panel of 7/9 RCC cell lines [5]
Antiproliferative Effect (vs. Cytotoxicity) More potent than apoptosis induction RCC cell lines; distinct IC₅₀ values for proliferation vs. apoptosis [5]
Bioavailability 65.8% After a single 600 mg oral dose [4]
Protein Binding 70% Independent of concentration [4]
Half-life (t₁/₂) 32 hours (mean effective, steady-state) In patients with advanced cancer [4]
Primary Metabolic Route CYP3A4 Hepatic metabolism [4]
Synergy in Combination Synergistic effect (CI <1) with 5-FU HT-29 & SW480 colorectal cancer cells [7]
Rb-dependent vs. Independent Effects Cytotoxicity retained, albeit reduced, in Rb knock-down models MCF-7 breast cancer cells (HR+, HER2-) [6]

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to establish this compound's mechanism of action and efficacy in research settings.

Assessing Proliferation and Viability (MTT/BrdU Assay)

This protocol is used to determine the inhibitory concentration 50 (IC₅₀) of this compound [5] [6].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells per well and incubate for 24 hours to allow attachment.
  • Drug Treatment: Add this compound to the culture medium at a range of concentrations (e.g., 0.0125 μM to 1.6 μM). Include a negative control (vehicle, e.g., DMSO).
  • Incubation: Incubate the plates for a defined period, typically 72 hours. Replenish drugs every 24 hours if the compound is unstable.
  • Viability Measurement:
    • MTT Assay: Add MTT reagent (0.8 mg/mL) to each well and incubate for 3-4 hours. Solubilize the formed formazan crystals with DMSO and measure the absorbance at 570 nm [6].
    • BrdU Assay: Add Bromodeoxyuridine (BrdU) to label proliferating cells, then use a colorimetric or fluorometric BrdU Cell Proliferation Assay Kit according to the manufacturer's protocol [5].
  • Data Analysis: Calculate the percentage of viable/proliferating cells relative to the control and determine the IC₅₀ using non-linear regression (e.g., GraphPad Prism).
Analyzing Cell Cycle Phase Distribution (Flow Cytometry)

This protocol evaluates this compound's induction of G1 cell cycle arrest [6].

  • Treatment and Harvest: Seed cells (e.g., 5 x 10⁵ in a 12-well plate) and treat with this compound at the desired IC₅₀ for 24-72 hours. Harvest cells by trypsinization.
  • Fixation: Resuspend the cell pellet in cold phosphate-buffered saline (PBS) and fix by adding cold 70% ethanol drop-wise while vortexing. Incubate at -20°C for at least 2 hours or overnight.
  • Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye. Propidium iodide (PI) is commonly used (e.g., 50 μg/mL PI in PBS) along with RNase A (100 μg/mL) to degrade RNA.
  • Flow Cytometry: Incubate the samples for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer, collecting a minimum of 10,000 events per sample.
  • Data Analysis: Use software (e.g., FlowJo) to analyze the data. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on DNA content. This compound treatment should show a significant increase in the G0/G1 population.
Investigating Mechanism via Western Blot (Rb Phosphorylation)

This protocol confirms the on-target effect of this compound by detecting reduced levels of phosphorylated Rb [5] [6].

  • Cell Lysis: After 24 hours of treatment with this compound, lyse cells (5 x 10⁶ cells per condition) in RIPA buffer supplemented with protease and phosphatase inhibitors on ice. Clear the lysate by centrifugation.
  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
  • Gel Electrophoresis and Transfer: Resolve an equal amount of protein (e.g., 20-30 μg) by SDS-PAGE (6-10% gel) and transfer to a PVDF membrane.
  • Antibody Probing:
    • Block the membrane with 5% non-fat milk or BSA.
    • Incubate with primary antibodies against total Rb and phospho-Rb (specific for sites like Ser780/Ser795), followed by an HRP-conjugated secondary antibody.
    • Use an antibody for a loading control, such as β-actin.
  • Detection: Visualize the protein bands using enhanced chemiluminescence (ECL) substrate and image the membrane. Densitometric analysis can be performed to quantify the reduction in Rb phosphorylation.

The experimental workflow for these key assays is summarized in the following diagram.

G MTT MTT/BrdU Assay (Proliferation & Viability) Data1 IC₅₀ Value MTT->Data1 Flow Flow Cytometry (Cell Cycle Analysis) Data2 % Cells in G1, S, G2/M Flow->Data2 Western Western Blot (Mechanism Verification) Data3 pRb / Total Rb Ratio Western->Data3 Conc Defines working concentrations Data1->Conc Arrest Confirms G1 phase arrest Data2->Arrest MoA Confirms on-target mechanism Data3->MoA

Core experimental workflow for profiling this compound activity from viability screening to mechanistic confirmation.

Combination Therapy Strategies and Resistance

Research explores this compound combined with other agents to enhance efficacy or overcome resistance, though findings vary by cancer type and agent.

  • Synergistic Combinations: Preclinical studies show this compound combined with 5-fluorouracil (5-FU) or interferon-α (IFN-α) is synergistic in renal cell carcinoma (RCC) and colorectal cancer models [5] [7]. Concurrent use with the mTOR inhibitor everolimus synergistically increases cytotoxicity in breast cancer cells [6].
  • Sequencing is Critical: A phase I study found administering gemcitabine before this compound enhanced cytotoxic effects in a lung cancer model, while the reverse sequence was antagonistic [8]. Another study found pre-treatment with a CDK4/6 inhibitor consistently reduced cytotoxicity of subsequent chemotherapeutic agents [9].
  • Emerging Resistance Mechanisms: Acquired resistance to CDK4/6 inhibitors like this compound is a major clinical challenge. Key mechanisms include loss of Rb function, amplification of CCNE1 (cyclin E), and activation of upstream pathways like PI3K/AKT/mTOR, which can bypass CDK4/6 dependency [2].

References

Ribociclib preclinical studies in vitro models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Pathways

Ribociclib is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism of action is to disrupt the cyclin D-CDK4/6-p16-retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase cell cycle transition [1] [2].

The diagram below illustrates the core pathway and the point of inhibition by this compound:

G MitogenicSignaling Mitogenic Signaling CyclinD_CDK46 Cyclin D-CDK4/6 Complex MitogenicSignaling->CyclinD_CDK46 E2F_Release E2F Transcription Factor Release S_Phase_Entry S Phase Entry & DNA Replication E2F_Release->S_Phase_Entry pRB p-Rb (Phosphorylated) CyclinD_CDK46->pRB pRB->E2F_Release Rb Rb (Unphosphorylated) (E2F Bound) Rb->pRB Phosphorylation (Blocked by this compound) G1_Phase G1 Phase Cell Cycle Arrest Rb->G1_Phase This compound This compound (CDK4/6i) This compound->CyclinD_CDK46 Inhibits

Figure 1: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1/S cell cycle progression.

In cancer, this pathway is frequently disrupted, leading to uncontrolled proliferation. By selectively inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This results in potent G1 phase cell cycle arrest and suppression of genes required for S phase entry [1] [2].

Preclinical Efficacy in Cancer Cell Lines

This compound demonstrates potent anti-proliferative effects across a wide spectrum of cancer cell lines, particularly those that are Rb-positive.

Table 1: this compound In Vitro Efficacy in Various Cancer Models

Cancer Type Cell Line / Model Key Genetic Features Experimental Readout Key Findings / IC₅₀
Nasopharyngeal Carcinoma (NPC) [3] HK1 High pRB expression Cell growth inhibition (96h), Cell cycle analysis (G0/G1 arrest), Western Blot (pRB, Cyclin D1) IC₅₀: 1.42 ± 0.23 µM
HK1-LMP1 EBV-positive Cell growth inhibition (96h) IC₅₀: 2.18 ± 0.70 µM
C666-1 EBV-positive, weak p53 expression Cell growth inhibition (96h), Cell cycle analysis (G0/G1 arrest), Apoptosis (Cleaved PARP) IC₅₀: 8.26 ± 0.92 µM
Breast Cancer [4] [2] CAMA-1 (Sensitive) ER+, Rb-positive 3D spheroid growth, Coculture facilitation assays Sensitive to this compound monotherapy
CAMA-1 (Resistant) ER+, Developed resistance 3D spheroid growth, Coculture facilitation assays Tolerant to high-dose this compound (400 nM)
Broad Panel Screening [2] Various Rb1 loss of function Large-scale cell viability screens A consistent negative predictor of sensitivity to this compound.
CCND1 amplification, CDKN2A loss Large-scale cell viability screens Positive predictors of sensitivity.

Detailed Experimental Protocols

Below are the methodologies for key experiments cited in the search results, which can be adapted for in vitro research.

1. Cell Growth Inhibition and IC₅₀ Determination (NPC Study) [3]

  • Cell Lines: HK1, HK1-LMP1, C666-1 (NPC); NP69 (immortalized nasopharyngeal epithelial cell line as a control).
  • Treatment: Cells are exposed to a dose range of this compound for 72 to 96 hours.
  • Assay: Cell viability/growth is measured. The preferred method was not specified but is typically an ATP-based (e.g., CellTiter-Glo) or dye-based (e.g., MTT) assay.
  • Data Analysis: Dose-response curves are plotted, and the IC₅₀ (concentration causing 50% growth inhibition) is calculated. Almost 100% growth inhibition was observed at 96 hours in NPC lines.

2. Cell Cycle Analysis by Flow Cytometry (NPC Study) [3]

  • Cell Lines: HK1 and C666-1.
  • Treatment: Cells are treated with this compound (e.g., 2 µM and 10 µM) for varying durations (e.g., 24, 48, 72 hours).
  • Staining: After treatment, cells are fixed, permeabilized, and stained with a DNA-binding dye like Propidium Iodide (PI).
  • Analysis: The DNA content of cells is analyzed using a flow cytometer. A time-dependent increase in the G0/G1 population indicates successful G1 cell cycle arrest. In HK1 cells, the G0/G1 population increased from 50% to over 80%.

3. Protein Expression Analysis by Western Blot (NPC Study) [3]

  • Cell Lines: HK1 and C666-1.
  • Treatment: As in the cell cycle protocol.
  • Lysis: Protein is extracted from cells using RIPA or similar lysis buffer containing protease and phosphatase inhibitors.
  • Antibodies: Key targets for analysis include:
    • Phospho-Rb (pRB) and Total Rb: A dose-dependent reduction in pRB confirms on-target engagement.
    • Cyclin D1, Cdk4, Cdk6: Levels may be monitored for compensatory changes.
    • Cleaved PARP: Used as a marker for apoptosis induction.
    • p21, p27, p53: Key cell cycle regulators to assess downstream effects.

4. 3D Spheroid Co-culture Facilitation Assay (Breast Cancer Study) [4]

  • Cell Lines: this compound-sensitive and -resistant CAMA-1 ER+ breast cancer cells, each labeled with a different fluorescent protein (e.g., GFP vs. RFP).
  • Culture: Cells are grown in monoculture and co-culture as 3D spheroids.
  • Treatment: Spheroids are treated with different doses of this compound (e.g., 200 nM, 400 nM) over an extended period (e.g., 18 days).
  • Imaging and Quantification: Spheroid growth is monitored via fluorescence imaging. The area and intensity of each fluorescent channel are used to calculate cell counts for each population.
  • Data Modeling: A Lotka–Volterra competition model is applied to the growth data to quantify interactions. "Facilitation" is identified when sensitive cells grow significantly better in co-culture with resistant cells under treatment than predicted by a null model.

Insights on Resistance and Combination Strategies

A major focus of preclinical research is understanding and overcoming resistance to CDK4/6 inhibition.

  • Key Resistance Mechanism: Facilitation

    • Resistant cells can promote the survival and growth of sensitive cells under this compound pressure through a process termed "facilitation" [4].
    • Mechanistically, resistant cells upregulate enzymes in the estrogen synthesis pathway (e.g., aromatase, HSD17B1), leading to increased secretion of estradiol. This activates estrogen signaling in sensitive cells, bypassing CDK4/6 inhibition [4].
  • Promising Combination: PI3K Inhibition

    • Rb loss confers cross-resistance to CDK4/6 inhibitors, but PI3K/mTOR signaling often remains activated in resistant models [5].
    • Combining this compound with the p110α-selective PI3K inhibitor alpelisib showed synergistic effects in NPC and breast cancer models, effectively blocking tumor growth and delaying resistance [3] [5].

References

Ribociclib clinical trials MONALEESA program overview

Author: Smolecule Technical Support Team. Date: February 2026

MONALEESA Program Trial Designs

The MONALEESA program consists of three pivotal Phase III trials that evaluated ribociclib in distinct clinical settings. The core design and patient populations for each trial are summarized below.

Trial Clinical Setting Patient Population Intervention Control Primary Endpoint
MONALEESA-2 (NCT01958021) [1] [2] [3] First-line Postmenopausal women with HR+, HER2- advanced breast cancer [1] This compound + Letrozole [1] Placebo + Letrozole [1] Progression-free Survival (PFS) [3]
MONALEESA-3 (NCT02422615) [1] First-line or after ≤1 line of prior endocrine therapy Postmenopausal women with HR+, HER2- advanced breast cancer [1] This compound + Fulvestrant [1] Placebo + Fulvestrant [1] Progression-free Survival (PFS)
MONALEESA-7 (NCT02278120) [1] [4] First-line Pre/perimenopausal women with HR+, HER2- advanced breast cancer [1] This compound + Endocrine Therapy (Tamoxifen or NSAI) + Goserelin [1] [4] Placebo + Endocrine Therapy + Goserelin [1] [4] Progression-free Survival (PFS)

Key Efficacy and Safety Outcomes

The MONALEESA trials demonstrated consistent and significant improvements in progression-free survival with this compound combinations across all patient subgroups.

Trial Key Efficacy Results Common Grade 3/4 Adverse Events

| MONALEESA-2 | • Median PFS: 25.3 months (this compound + Letrozole) vs 16.0 months (Placebo + Letrozole); HR 0.568 [2]. • Subgroup (de novo disease): Median PFS not reached (this compound) vs 16.4 months (Placebo); HR 0.45 [3]. • Overall Response Rate (ORR): 42.5% (this compound) vs 28.7% (Placebo) in all patients [2]. | Neutropenia, Leukopenia [3]. The safety profile was manageable, with no evidence of cumulative toxicity with longer follow-up [2]. | | MONALEESA-3 | this compound + Fulvestrant significantly improved PFS in postmenopausal patients who were treatment-naive or had received ≤1 line of prior endocrine therapy [1]. | Information on specific common adverse events not available in search results. | | MONALEESA-7 | this compound significantly improved PFS in combination with tamoxifen or a non-steroidal aromatase inhibitor and goserelin in pre/perimenopausal women [1]. | Information on specific common adverse events not available in search results. |

Mechanism of Action and Experimental Methodology

1. Mechanism of CDK4/6 Inhibition this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a critical role in cell cycle progression. The diagram below illustrates the signaling pathway and site of action for this compound.

G cluster_pathway Normal Cell Cycle Pathway CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Retinoblastoma (Rb) Protein CDK4_6->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits (When Unphosphorylated) CellCycle Cell Cycle Progression E2F->CellCycle Promotes This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->CDK4_6 Targeted

This compound inhibits CDK4/6, preventing Rb phosphorylation and E2F-mediated cell cycle progression.

2. Key Experimental Protocols The MONALEESA trials shared a core methodology. A representative overview using MONALEESA-2 as an example is provided below.

  • Patient Population: Postmenopausal women with HR+, HER2- advanced breast cancer who had received no prior systemic therapy for advanced disease [3].
  • Study Design: Randomized, double-blind, placebo-controlled, Phase III trial [3].
  • Intervention & Dosing:
    • Experimental Arm: this compound (600 mg/day, 3 weeks on/1 week off) + Letrozole (2.5 mg/day, continuous) [3].
    • Control Arm: Placebo + Letrozole [3].
  • Endpoints & Assessments:
    • Primary Endpoint: Progression-free Survival (PFS) assessed by local investigator per RECIST v1.1 [3].
    • Tumor Assessments: Conducted via CT/MRI at screening, every 8 weeks for the first 18 months, and every 12 weeks thereafter [3].
  • Biomarker Analysis: As an exploratory endpoint, biomarker status (e.g., PIK3CA, TP53) was assessed from circulating tumor DNA. The PFS benefit of this compound was maintained irrespective of mutation status [2].

Conclusion and Key Takeaways

The MONALEESA program solidified this compound as a foundational treatment in HR+, HER2- advanced breast cancer:

  • Broad Applicability: Demonstrated efficacy in postmenopausal, premenopausal, and perimenopausal women, as well as in both first-line and second-line settings [1].
  • Consistent Efficacy: Showed significant and clinically meaningful PFS improvement across all trials, including a specific subgroup of patients with de novo advanced disease [3].
  • Manageable Safety: The safety profile was consistent and manageable, with neutropenia being the most common high-grade adverse event, and no new safety signals emerged with longer follow-up [2] [3].

References

Ribociclib drug interactions CYP3A4 pathway

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Clinical DDI Assessments

The core pharmacokinetic (PK) drug-drug interaction (DDI) data for Ribociclib is summarized in the following tables, which consolidate findings from clinical studies and model-based predictions.

Table 1: this compound as a Victim Drug (Object of CYP3A4 Modulation)

CYP3A4 Modulator Study Population This compound Dose Change in this compound Exposure (vs. control) Clinical Recommendation
Ritonavir (Strong Inhibitor) Healthy Volunteers 400 mg (single dose) AUC ↑ 221% (3.2-fold); C~max~ ↑ 67% [1] [2] Avoid concomitant use. If necessary, reduce this compound dose. [2]
Ritonavir (Strong Inhibitor) Cancer Patients (PBPK prediction) 600 mg (multiple dose) AUC ↑ 31% [1] -
Rifampin (Strong Inducer) Healthy Volunteers Not Specified AUC ↓ 89% [1] Avoid concomitant use. [1]

Table 2: this compound as a Perpetrator Drug (Inhibitor of CYP Enzymes)

Co-administered Substrate Study Population This compound Dose Change in Substrate Exposure (vs. control) Clinical Recommendation
Midazolam (CYP3A4 substrate) Healthy Volunteers 400 mg (multiple doses) AUC ↑ 280% (3.8-fold) [1] Avoid concomitant use with sensitive CYP3A4 substrates with a narrow therapeutic index. [1]
Midazolam (CYP3A4 substrate) Cancer Patients (PBPK prediction) 600 mg (multiple doses) AUC ↑ 485% (5.85-fold) [1] -
Caffeine (CYP1A2 substrate) Healthy Volunteers 400 mg (multiple doses) AUC ↑ 20% [1] -

Experimental Protocols for DDI Evaluation

The quantitative data in the tables above are derived from a combination of rigorous clinical trials and supportive in vitro studies. Here are the key methodological approaches.

Clinical DDI Studies

The clinical data are primarily based on dedicated phase I DDI studies, often conducted in healthy volunteers, using a randomized, open-label, crossover design [1] [2].

  • Study Design: A typical protocol involves participants receiving a single dose of the object drug (e.g., this compound) alone and then in combination with the perpetrator drug (e.g., ritonavir), or vice versa, with a washout period between treatments [2].
  • PK Analysis: Intensive plasma sampling is performed after dosing to determine key PK parameters like AUC (Area Under the Curve) and C~max~ (maximum concentration). The geometric mean ratio (GMR) of these parameters (with/without the interacting drug) is calculated to quantify the DDI magnitude [1] [2].
Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is used to extrapolate DDI data and guide labeling.

  • Model Development: A PBPK model for this compound was developed by integrating in vitro data (e.g., permeability, plasma protein binding, metabolic kinetics), preclinical data, and clinical PK data from both healthy volunteers and patients with cancer [1].
  • Application: The verified model was used to predict DDIs in specific patient populations (e.g., cancer patients at the 600 mg dose) and scenarios that were not clinically tested, thereby informing dosing recommendations [1].
In Vitro Transporter and Enzyme Assays

In vitro studies are critical for elucidating the mechanistic basis of DDIs.

  • CYP Inhibition Assay: To assess this compound as a perpetrator, its inhibitory potential against major CYP isoforms (e.g., CYP3A4, CYP1A2) is evaluated using human liver microsomes and specific probe substrates. Metabolite formation is measured via LC-MS/MS to determine IC~50~ or K~i~ values [3].
  • Transporter Interaction Assays:
    • Uptake/Efflux Assay: Interactions with transporters like ABCB1 (P-gp) are studied using polarized cell monolayers (e.g., MDCKII-ABCB1). The transport of this compound (as a substrate) or its effect on the transport of known probe substrates (as an inhibitor) is measured across the monolayer to determine transport ratios [3].
    • Antiproliferative Assay: To determine if ABC transporters confer resistance to this compound, the half-maximal inhibitory concentration (IC~50~) of this compound is compared in drug-sensitive and transporter-overexpressing cancer cell lines [3].

This compound's Dual Role in CYP3A4-Mediated Interactions

The following diagram illustrates the core metabolic and interaction pathways of this compound.

ribociclib_ddi This compound CYP3A4 Interaction Pathways This compound This compound CYP3A4_Enzyme CYP3A4_Enzyme This compound->CYP3A4_Enzyme  Metabolism Sensitive_Substrate Sensitive_Substrate This compound->Sensitive_Substrate  Inhibits CYP3A4 Inactive_Metabolites Inactive_Metabolites CYP3A4_Enzyme->Inactive_Metabolites  Primary Route Strong_Inhibitor Strong_Inhibitor Strong_Inhibitor->CYP3A4_Enzyme  Inhibits Invisible1 Invisible1 Strong_Inducer Strong_Inducer Strong_Inducer->CYP3A4_Enzyme  Induces Invisible2 Invisible2

This compound is metabolized by CYP3A4 and also inhibits it, creating a dual interaction profile.

Based on the available evidence, here are the key mechanistic insights:

  • As a CYP3A4 Victim: this compound is primarily cleared by CYP3A4-mediated metabolism. Coadministration with strong CYP3A4 inhibitors like ritonavir significantly reduces its clearance, leading to a substantial increase in systemic exposure, which heightens the risk of adverse events such as neutropenia and QTc prolongation [1] [2] [4]. Conversely, strong inducers like rifampin can drastically reduce this compound exposure, potentially leading to subtherapeutic concentrations and loss of efficacy [1].

  • As a CYP3A4 Perpetrator: Multiple doses of this compound result in sufficiently high concentrations to cause potent inhibition of CYP3A4, significantly increasing the exposure of co-administered sensitive substrates like midazolam [1] [3]. This necessitates caution with drugs that have a narrow therapeutic index.

References

Ribociclib resistance mechanisms in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Ribociclib Resistance

Resistance to CDK4/6 inhibitors like this compound is typically categorized into cell cycle-specific and non-specific mechanisms. The tables below summarize the key pathways and the altered genes/proteins involved.

Table 1: Categorization of Key Resistance Mechanisms

Mechanism Category Specific Pathway/Alteration Functional Consequence in the Cell
Cell Cycle-Specific Loss of RB1 function [1] [2] Renders the primary target of CDK4/6 inactive; cell cycle becomes independent of CDK4/6 control.
Activation of CDK2 [1] Provides a bypass mechanism for G1/S phase progression via cyclin E-CDK2 complex.
Amplification of CCNE1/2 (Cyclin E) [1] Drives CDK2 activation and promotes S-phase entry.
Upregulation of alternative kinases (PLK1, AukB) [3] [4] Shifts cell cycle dependency to G2/M phase regulators.
Cell Cycle-Nonspecific Transcriptional heterogeneity & clonal diversity [5] Increases tumor adaptability and reduces long-term drug sensitivity.
Activation of upstream signaling (e.g., EGFR) [6] Activates survival pathways that compensate for cell cycle blockade.

Table 2: Key Genes and Proteins in this compound Resistance

Gene / Protein Role in Resistance Experimental / Clinical Evidence
RB1 Tumor suppressor; primary target of CDK4/6 [1] [2] Loss or mutation confers resistance in preclinical models [1].
CCNE1 Encodes Cyclin E; activates CDK2 [1] Amplification is a well-established mechanism of resistance [1].
PLK1 Polo-like Kinase 1; regulates G2/M phase [3] [4] Upregulated in resistant cells; its inhibition (Volasertib) induces apoptosis [3] [4].
AukB Aurora Kinase B; regulates G2/M phase [3] [4] Upregulated in resistant cells; its inhibition (Barasertib) is effective [3] [4].
CDK6 Cyclin-Dependent Kinase 6 [1] Amplification can promote resistance, potentially through kinase-independent functions [1].
p16INK4A Encoded by CDKN2A; inhibits CDK4/6 [1] [2] Overexpression can deplete the target of this compound, leading to resistance [1].

The following diagram synthesizes these mechanisms into a unified signaling pathway, illustrating how they converge to drive resistance.

ribociclib_resistance This compound This compound G1_S_Blockade G1/S Phase Blockade This compound->G1_S_Blockade Inhibits Resistant_Phenotype Resistant Phenotype • Sustained Proliferation • Therapy Failure RB1_Loss RB1 Loss/Inactivation G1_S_Blockade->RB1_Loss CDK2_Activation CDK2/Cyclin E Activation G1_S_Blockade->CDK2_Activation Alternative_Kinases PLK1/AukB Upregulation G1_S_Blockade->Alternative_Kinases RB1_Loss->Resistant_Phenotype CDK2_Activation->Resistant_Phenotype Alternative_Kinases->Resistant_Phenotype EGFR_Signaling EGFR Pathway Activation EGFR_Signaling->Resistant_Phenotype Transcriptional_Heterogeneity Transcriptional Heterogeneity Transcriptional_Heterogeneity->Resistant_Phenotype

Overview of key signaling pathways in this compound resistance.

Experimental Models & Methodologies

To study these mechanisms, robust preclinical models are essential. The following section details established protocols for generating resistant cell lines and assessing aggressive phenotypes.

Table 3: Key Experimental Protocols for Studying Resistance

Experimental Goal Protocol Summary Key Readouts & Assays

| Generation of Resistant Cell Lines | Chronic treatment of parental ER+ cells (e.g., MCF-7, T47D) with increasing doses of this compound (0–600 nM) over ~8 months. Cells are maintained at each dose for three generations [3]. | - Dose-response curves

  • IC50 calculation
  • Confirmation of cross-resistance to other CDK4/6i | | Phenotypic Characterization (Aggressiveness) | - 3D Spheroid Formation: Culture 4×10⁴ cells/well in ultra-low attachment plates with tumor sphere medium [3].
  • Invasion & Proliferation: Standard Matrigel invasion assays; cell counting over time to determine doubling time [3].
  • Cell Cycle Analysis: Flow cytometry to assess G1/S phase progression despite drug treatment [3]. | - Spheroid size and morphology (Confocal microscopy, ImageJ)
  • Number of invasive cells
  • Cell population in each cell cycle phase | | Transcriptomic Analysis | RNA sequencing of sensitive vs. resistant cell lines to identify differentially expressed genes and enriched pathways [3] [5]. | - Pathway enrichment analysis (e.g., MYC targets, estrogen response)
  • Identification of upregulated targets (e.g., PLK1, AukB) |

The workflow for establishing and validating these resistant models can be visualized as follows:

workflow cluster_1 Chronic Treatment Phase Parental_Cells Parental_Cells Chronic_Treatment Long-term exposure to increasing this compound doses (0-600 nM over 8 months) Parental_Cells->Chronic_Treatment Resistant_Clone Resistant_Clone Phenotypic_Assays Phenotypic Assays • 3D Spheroid Formation • Invasion/Migration • Cell Cycle Analysis Resistant_Clone->Phenotypic_Assays Transcriptomic_Profiling Transcriptomic Profiling • RNA Sequencing • Pathway Enrichment Resistant_Clone->Transcriptomic_Profiling Chronic_Treatment->Resistant_Clone Validation Identification of Resistance Mechanisms & Therapeutic Targets Phenotypic_Assays->Validation Transcriptomic_Profiling->Validation

Key steps in generating and validating this compound-resistant cancer cell models.

Emerging Strategies to Overcome Resistance

Understanding resistance mechanisms directly informs the development of novel therapeutic strategies. The most promising approaches involve rational drug combinations and targeting of non-cell cycle pathways.

  • Targeting the G2/M Phase: A 2025 study identified that this compound-resistant cells frequently upregulate kinases that control the G2/M phase of the cell cycle, such as PLK1 and Aurora Kinase B (AukB). The resistant cells showed high sensitivity to the PLK1 inhibitor volasertib and the AukB inhibitor barasertib. This suggests that upon developing resistance to G1/S blockade, cancer cells become reliant on G2/M progression, creating a new therapeutic vulnerability [3] [4].

  • Combination with EGFR Inhibition: Research has shown that this compound can induce a senescent state in cancer cells that is maintained by EGFR signaling. Combining this compound with EGFR inhibitors was effective at targeting these senescent cells and countering a broad-based drug tolerance that emerges with CDK4/6 inhibitor treatment [6].

  • Addressing Tumor Heterogeneity: Single-cell transcriptomic studies reveal that resistance is not driven by a single uniform change but rather by significant intra- and inter-tumor heterogeneity. Resistant tumors show greater transcriptional variability and clonal diversity. This heterogeneity challenges the use of single biomarkers and suggests that future therapies may need to target multiple pathways simultaneously or sequentially based on the specific subclones present [5].

References

Application Notes: Ribociclib and Letrozole Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The ribociclib and letrozole combination provides a dual attack on hormone receptor-positive (HR+) breast cancer cell proliferation. This compound, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, blocks the transition from the G1 to the S phase of the cell cycle. Letrozole, an aromatase inhibitor, reduces estrogen production, thereby depriving the cancer cells of a key growth signal. Their synergistic action leads to enhanced suppression of cancer cell growth [1].

Clinical Applications and Trial Data: This combination has been evaluated across different stages of breast cancer, from the presurgical setting to advanced metastatic disease. The key efficacy outcomes from major clinical trials are summarized in the table below.

Trial Name / Population Phase Patient Population Key Efficacy Findings Primary Endpoint(s)

| NEOLBC (BOOG 2017-01) [2] | II | Postmenopausal, early-stage, luminal (HR+, HER2-), stage II/III breast cancer (n=66 randomized) | • CCCA: 35.3% (RL) vs 31.3% (CT); (p=0.73) • Similar pathologic response • Less overall toxicity than CT | Complete Cell-Cycle Arrest (CCCA; Ki67<2.5%) in surgical specimen | | CompLEEment-1 (Italian subpopulation) [3] | IIIb | HR+, HER2- Advanced Breast Cancer (n=554) | • Median TTP: 26.7 months (95% CI, 24.8-NE) • ORR: 28.2% • CBR: 71.7% | Safety and tolerability | | Window-of-Opportunity [1] | Early | Postmenopausal, HR+, HER2- early breast cancer (n=14) | • Mean Ki67 reduction: 96% (this compound 400mg + Letrozole) and 92% (this compound 600mg + Letrozole) vs 69% (Letrozole alone) | Antiproliferative response per Ki67 levels | | MINI Trial [4] | Ib/II | HR+, HER2- positive Metastatic Breast Cancer (n=90 overall) | • Median PFS: 30.4 months • ORR: 60.7% • CBR: 84.5% | PFS (Phase 2) |

Safety Profile: The combination has a known and manageable safety profile. The most common adverse events (AEs) are hematologic, primarily neutropenia [3] [4]. In the CompLEEment-1 Italian subpopulation, all-grade AEs occurred in 98.9% of patients, with grade ≥3 AEs in 77.8% [3]. The MINI trial reported a similar profile, with any-grade AEs in all patients and grade ≥3 AEs in 77.8% [4]. Regular monitoring of complete blood counts and liver function is recommended.

Experimental Protocols

1. Neoadjuvant Protocol for Early Breast Cancer (Based on NEOLBC Trial [2])

  • Patient Selection: Postmenopausal women with histologically confirmed, resectable, HR+, HER2- stage II/III breast cancer.
  • Treatment Regimen:
    • This compound: 600 mg orally, once daily for 3 weeks, followed by 1 week off (constituting one 4-week cycle).
    • Letrozole: 2.5 mg orally, once daily continuously.
  • Treatment Duration: Administer for at least 6 cycles (24 weeks) prior to surgery. Treatment should be continued until disease progression, unacceptable toxicity, or surgery.
  • Response Assessment:
    • Primary Endpoint: Pathological assessment of Complete Cell-Cycle Arrest (CCCA), defined as Ki67 ≤2.5% in the surgical specimen.
    • Secondary Endpoints: Pathologic response (e.g., Miller and Payne grading), Residual Cancer Burden (RCB), and safety.

2. Protocol for Advanced Breast Cancer (Based on CompLEEment-1 Trial [3])

  • Patient Selection: Men and postmenopausal women with HR+, HER2- advanced breast cancer. Premenopausal women and men must also receive a gonadotropin-releasing hormone (GnRH) agonist such as goserelin.
  • Treatment Regimen:
    • This compound: 600 mg orally, once daily, 3 weeks on/1 week off.
    • Letrozole: 2.5 mg orally, once daily, continuously.
    • Goserelin (if applicable): 3.6 mg subcutaneous injection every 28 days.
  • Dose Modifications: Adhere to protocol-specified dose reductions for adverse events (e.g., reduce this compound to 400 mg then 200 mg for specific hematologic toxicities).

3. Protocol for HER2-Positive Advanced Breast Cancer (Based on MINI Trial [4])

  • Patient Selection: Pre- and post-menopausal patients with HR+, HER2-positive metastatic breast cancer, with no prior systemic therapy for metastatic disease.
  • Treatment Regimen:
    • This compound: 600 mg orally, once daily, 3 weeks on/1 week off (Recommended Phase 2 Dose).
    • Trastuzumab: Loading dose of 8 mg/kg intravenously, then 6 mg/kg IV every 3 weeks.
    • Letrozole: 2.5 mg orally, once daily, continuously.
    • GnRH agonist for premenopausal women.

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the mechanistic pathway and a clinical trial workflow for this combination therapy.

G Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER CyclinD Cyclin D ER->CyclinD  Promotes Synthesis CDK4_6 CDK4/6 Rb Rb Protein CDK4_6->Rb  Phosphorylates CyclinD->CDK4_6 E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle Progression E2F->CellCycle Letrozole Letrozole (Aromatase Inhibitor) Letrozole->Estrogen Reduces This compound This compound (CDK4/6 Inhibitor) This compound->CDK4_6 Inhibits

G Start Patient Population: Postmenopausal, HR+, HER2-, Early Stage (II/III) Breast Cancer LetrozoleRunIn Letrozole Run-in (2 weeks) Start->LetrozoleRunIn Ki67_Assessment Biopsy & Ki67 Assessment LetrozoleRunIn->Ki67_Assessment Decision Ki67 ≥ 1% Ki67_Assessment->Decision Randomize Randomization 1:1 Decision->Randomize Yes Surgery Surgery Decision->Surgery No (Ki67 < 1%) ArmRL Arm: this compound + Letrozole (600 mg/2.5 mg daily) Randomize->ArmRL ArmCT Arm: Neoadjuvant Chemotherapy (Standard of Care) Randomize->ArmCT ArmRL->Surgery ArmCT->Surgery PrimaryEndpoint Primary Endpoint: CCCA (Ki67 < 1%) Surgery->PrimaryEndpoint

Conclusion

The combination of this compound and letrozole represents a significant advancement in the treatment of HR+ breast cancer. Clinical evidence supports its use not only as a highly effective first-line treatment in the advanced setting but also as a promising, less toxic alternative to neoadjuvant chemotherapy in selected patients with early-stage disease [2] [3]. Ongoing research continues to expand its potential applications, including in HER2-positive disease [4]. The provided protocols and data summaries offer a framework for researchers and clinicians to understand and implement this targeted therapy approach.

References

Application Notes and Protocols: Ribociclib-Loaded Hybrid Lipid-Polymer Nanoparticles for Enhanced Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Breast cancer remains a leading cause of cancer-related mortality worldwide, with hormone receptor-positive, HER2-negative subtypes representing a significant proportion of cases. Ribociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, has emerged as a cornerstone treatment for advanced breast cancer in combination with endocrine therapy. However, its therapeutic potential is limited by poor aqueous solubility and intermediate permeability, characteristics of a Biopharmaceutics Classification System (BCS) Class IV drug. Additionally, this compound undergoes extensive first-pass metabolism via cytochrome P450 3A4 and functions as a P-glycoprotein substrate, further reducing its oral bioavailability and requiring high dosing frequencies that often lead to dose-dependent adverse effects including neutropenia [1] [2] [3].

Hybrid lipid-polymer nanoparticles (PLNs) represent an advanced drug delivery platform that combines the advantageous properties of both liposomal and polymeric nanoparticle systems. These hybrid nanoparticles offer enhanced biocompatibility, improved drug loading capacity, controlled release kinetics, and increased circulation time compared to single-component nanocarriers. The polymeric core provides structural integrity and sustained release characteristics, while the lipid shell enhances biocompatibility and facilitates cellular uptake. Recent studies have demonstrated that this compound-loaded PLNs significantly improve biopharmaceutical performance, including a 6.5-fold increase in maximum concentration (Cmax) and a 5.6-fold enhancement in area under the curve (AUC) in preclinical models [1] [2] [3].

This protocol details the optimized formulation, characterization, and evaluation of this compound-loaded hybrid lipid-polymer nanoparticles, providing researchers with a comprehensive framework for developing enhanced this compound delivery systems for oncology applications.

Materials and Formulation Optimization

Materials
  • Active Pharmaceutical Ingredient: this compound (Beijing Mesochem Technology Company, Beijing, China)
  • Polymers: Poly(D,L-lactide-co-glycolide) 50:50 (RESOMER RG 502 S) and 75:25 (RESOMER RG 752 S) (Evonik Operations GmbH, Darmstadt, Germany)
  • Lipids: Glyceryl tristearate (tristearin), soy phospholipids
  • Surfactants: Kolliphor P188
  • Solvents: Ethyl acetate, methylene chloride, acetonitrile, methanol (HPLC grade)
  • Aqueous Medium: Purified water (Milli-Q system)
  • Dialysis Membrane: Molecular weight cutoff of 12,000 Da
  • Additional Reagents: Formic acid and other analytical grade chemicals
Quality by Design (QbD) Approach for Formulation Optimization

The formulation optimization employed a Box-Behnken statistical design with Design-Expert software (version 11.0.0; Stat-Ease Inc., Minneapolis, MN, USA) to systematically evaluate the impact of critical formulation variables on key quality attributes of the nanoparticles [2] [3].

Table 1: Independent and Dependent Variables in Box-Behnken Design

Category Variable Levels
Independent Variables PLGA type 50:50, 75:25
PLGA concentration (mg/mL organic phase) 10, 20, 30
Tristearin concentration (mg/mL organic phase) 5, 10, 15
Kolliphor P188 concentration (% w/v) 0.5, 1.0, 1.5
Dependent Variables Particle size (nm) Minimize
Zeta potential (mV) Maximize
Loading capacity Maximize

The experimental design generated 34 formulations to comprehensively map the design space and identify optimal factor combinations. The optimized formulation (F1) consisted of PLGA 75:25 (30 mg/mL), tristearin (10 mg/mL), and Kolliphor P188 (1.5% w/v) [2] [3].

Experimental Protocols

Preparation of this compound-Loaded Hybrid Nanoparticles

Protocol: Double Emulsion Solvent Evaporation Method

The following workflow illustrates the complete preparation process for this compound-loaded hybrid nanoparticles:

ribociclib_nanoparticle_preparation start Start Preparation step1 Step 1: Dissolve 10 mg this compound and PLGA in organic solvent (ethyl acetate) start->step1 step2 Step 2: Add lipid component (tristearin) to organic phase step1->step2 step3 Step 3: Primary emulsion: Add aqueous surfactant solution (Kolliphor P188) and probe sonicate (30-60 sec) step2->step3 step4 Step 4: Secondary emulsion: Transfer primary emulsion to outer aqueous phase containing surfactant step3->step4 step5 Step 5: Solvent evaporation: Stir continuously for 4-6 hours at room temperature step4->step5 step6 Step 6: Centrifuge at 15,000 rpm for 30 min to collect nanoparticles step5->step6 step7 Step 7: Wash pellets and resuspend in buffer for characterization step6->step7 end Nanoparticle Collection step7->end

Step-by-Step Procedure:

  • Organic Phase Preparation: Dissolve 10 mg this compound and the designated quantity of PLGA polymer (10-30 mg/mL) in ethyl acetate as the organic solvent. Add the specified concentration of tristearin (5-15 mg/mL) to the organic phase with gentle heating if necessary to ensure complete dissolution [2] [3].

  • Aqueous Phase Preparation: Prepare an aqueous solution of Kolliphor P188 at the specified concentration (0.5-1.5% w/v) in purified water. Filter through a 0.45 μm membrane filter to remove any particulate matter [4].

  • Primary Emulsion Formation: Add the organic phase to the aqueous surfactant solution in a 1:3 ratio (organic:aqueous). Emulsify using a probe sonicator at 100 W for 30-60 seconds in an ice bath to form a stable water-in-oil (W/O) primary emulsion [2] [3].

  • Secondary Emulsion Formation: Transfer the primary emulsion to a larger volume of outer aqueous phase containing the same surfactant (Kolliphor P188, 0.5-1.5% w/v) in a 1:10 ratio. Subject the mixture to a second sonication cycle at 100 W for 60-90 seconds in an ice bath to form a water-in-oil-in-water (W/O/W) double emulsion [1] [2].

  • Solvent Evaporation: Stir the double emulsion continuously at 800-1000 rpm for 4-6 hours at room temperature to allow complete evaporation of the organic solvent. This step results in the formation of solid nanoparticles [3].

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. Collect the nanoparticle pellet and wash twice with distilled water to remove excess surfactant and unencapsulated drug [2] [4].

  • Final Preparation: Resuspend the nanoparticles in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) for immediate use or lyophilize for long-term storage. For lyophilization, add cryoprotectants such as trehalose or mannitol (5% w/v) prior to freezing [4].

Critical Parameters:

  • Maintain temperature control during sonication to prevent premature solvent evaporation
  • Optimize sonication time and amplitude to achieve desired particle size without drug degradation
  • Ensure complete solvent removal to prevent nanoparticle aggregation
  • Use fresh solutions to prevent lipid oxidation or polymer degradation
Characterization Protocols
3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

Protocol: Dynamic Light Scattering (DLS)

  • Instrumentation: Zetasizer Nano ZS (Malvern Instruments) or equivalent
  • Sample Preparation: Dilute the nanoparticle suspension with filtered (0.22 μm) distilled water or appropriate buffer to achieve an optimal scattering intensity of 100-500 kcal
  • Measurement Conditions: Set temperature to 25°C, equilibration time of 120 seconds
  • Particle Size and PDI: Perform measurements at a scattering angle of 173°; conduct minimum of 12 runs per measurement
  • Zeta Potential: Use folded capillary cells; measure electrophoretic mobility and convert to zeta potential using Helmholtz-Smoluchowski equation
  • Data Analysis: Report results as mean ± standard deviation of at least three independent batches [2] [3]
3.2.2 Encapsulation Efficiency and Drug Loading

Protocol: Ultrafiltration-Centrifugation Method

  • Equipment: Ultrafiltration devices (MWCO 50 kDa) or centrifugal filter units
  • Procedure:
    • Place 1 mL of nanoparticle suspension in the sample chamber of the ultrafiltration device
    • Centrifuge at 12,000 × g for 20 minutes at 4°C
    • Collect the filtrate containing unencapsulated drug
    • Analyze drug concentration in filtrate using validated HPLC method
    • Lyophilize the retained nanoparticles and dissolve in acetonitrile to determine total drug content
  • Calculation:
    • Encapsulation Efficiency (EE%) = (Total drug - Free drug) / Total drug × 100
    • Drug Loading (DL%) = (Weight of drug in nanoparticles / Weight of nanoparticles) × 100 [2] [4]
3.2.3 Morphological Characterization

Protocol: Atomic Force Microscopy (AFM)

  • Instrument: Multimode AFM with Nanoscope IIIa controller (Bruker) or equivalent
  • Sample Preparation: Dilute nanoparticle suspension with filtered deionized water. Deposit 10 μL aliquot on freshly cleaved mica surface and air-dry for 15 minutes
  • Imaging Parameters: Use tapping mode with silicon cantilevers (spring constant 40 N/m, resonance frequency ~300 kHz)
  • Scan Settings: Set scan rate to 1.0 Hz with resolution of 512 × 512 pixels
  • Image Analysis: Use Nanoscope Analysis software to determine particle morphology, size distribution, and surface roughness [1] [3]
3.2.4 In Vitro Drug Release Study

Protocol: Dialysis Bag Method

  • Equipment: Dialysis membrane (MWCO 12,000 Da), dissolution apparatus
  • Release Media:
    • pH 1.2 HCl buffer (simulating gastric fluid)
    • pH 6.8 phosphate buffer (simulating intestinal fluid)
  • Procedure:
    • Place 2 mL of nanoparticle suspension in dialysis bag and seal both ends
    • Immerse in 200 mL release medium maintained at 37°C ± 0.5°C with constant stirring at 100 rpm
    • Withdraw 1 mL aliquots at predetermined time intervals (0, 15, 30, 60, 120, 240, 360, 480, 600, 720, 1440 minutes) and replace with fresh medium
    • Filter samples through 0.22 μm membrane and analyze drug content using HPLC
    • Compare release profile with pure this compound suspension as control [1] [2] [3]

Table 2: Characterization Parameters of Optimized this compound-Loaded Nanoparticles

Parameter Hybrid Lipid-Polymer Nanoparticles Nanostructured Lipid Carriers Conventional Formulation
Particle Size (nm) 266.9 ± 4.61 79.29 ± 3.53 - 114.23 ± 2.75 N/A
Polydispersity Index < 0.3 0.242 ± 0.021 - 0.649 ± 0.043 N/A
Zeta Potential (mV) Not specified Not specified N/A
Encapsulation Efficiency (%) 59.1 ± 2.57 mg/mL 86.07 ± 3.14 - 87.7 ± 1.79 N/A
Drug Loading High High Low
In Vitro Release (24h) 100% at pH 6.8 (600 min), 100% at pH 1.2 (90 min) 84.97 ± 3.37% - 86.71 ± 8.14% Significantly lower
Ex Vivo Permeation Significant enhancement 1.91-1.95 fold increase Baseline
Bioavailability Enhancement 6.5-fold (Cmax), 5.6-fold (AUC) 3.54-fold Baseline

Performance Evaluation

In Vitro Cytotoxicity Assessment

Protocol: MTT Assay

  • Cell Lines: MCF-7 (human breast cancer cells), T47D (breast cancer cells), A549 (lung cancer cells)
  • Procedure:
    • Seed cells in 96-well plates at density of 5 × 10³ cells/well and incubate for 24 hours
    • Treat cells with varying concentrations of this compound formulations (free drug, nanoparticles) and incubate for 48-72 hours
    • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours
    • Remove medium and dissolve formazan crystals in DMSO
    • Measure absorbance at 570 nm using microplate reader
    • Calculate cell viability and IC50 values using appropriate statistical software [1] [4]
Ex Vivo Intestinal Permeation

Protocol: Everted Gut Sac Technique

  • Tissue Preparation: Evert intestinal sacs (approximately 4-5 cm length) from sacrificed rats
  • Experimental Setup: Fill sacs with oxygenated Krebs-Ringer solution and place in this compound formulations
  • Incubation: Maintain at 37°C with continuous oxygen supply for 2 hours
  • Sampling: Collect serosal fluid at predetermined time intervals
  • Analysis: Measure drug concentration using HPLC; calculate apparent permeability coefficient (Papp) [2] [4]
In Vivo Pharmacokinetic Study

Protocol: Animal Model Administration

  • Animal Model: Male Wistar rats (200-250 g)
  • Study Groups:
    • Group 1: this compound-loaded nanoparticles (equivalent to 50 mg/kg)
    • Group 2: Pure this compound suspension (50 mg/kg)
  • Dosing and Sampling: Administer formulations orally; collect blood samples at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours)
  • Sample Processing: Separate plasma by centrifugation; extract drug using protein precipitation
  • Bioanalysis: Quantify this compound concentrations using validated LC-MS/MS method
  • Pharmacokinetic Analysis: Calculate Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, and relative bioavailability using non-compartmental analysis [1] [2] [4]

The following diagram illustrates the key mechanisms through which this compound-loaded nanoparticles enhance therapeutic efficacy:

mechanism_of_action nano This compound-Loaded Nanoparticles mech1 Enhanced Solubilization and Dissolution nano->mech1 mech2 Improved Permeability Across Intestinal Barrier nano->mech2 mech3 Lymphatic Transport Bypassing First-Pass Metabolism nano->mech3 mech4 P-gp Inhibition Reducing Drug Efflux nano->mech4 outcome Enhanced Bioavailability and Therapeutic Efficacy mech1->outcome mech2->outcome mech3->outcome mech4->outcome

Troubleshooting Guide

Table 3: Common Formulation Challenges and Solutions

Problem Possible Cause Solution
Large Particle Size Insufficient sonication energy Increase sonication time/amplitude; use probe sonicator instead of bath
High lipid/polymer concentration Reduce solid content; optimize surfactant concentration
High PDI Irregular emulsion formation Maintain constant temperature during emulsification; optimize stirring rate
Rapid solvent evaporation Control evaporation rate; use larger volume of external phase
Low Encapsulation Efficiency Drug partitioning to external phase Increase lipid phase viscosity; adjust inner/outer phase ratios
Drug solubility issues Modify lipid composition; use drug-lipid complexation
Rapid Drug Release Poor encapsulation Optimize polymer molecular weight; increase lipid layer thickness
Surface-adsorbed drug Increase washing steps; include surface coating
Particle Aggregation Insufficient surfactant Optimize surfactant type and concentration; add secondary stabilizer
Ionic strength of medium Use lower ionic strength buffers; include cryoprotectant for lyophilization

Conclusion

The developed hybrid lipid-polymer nanoparticles for this compound delivery represent a significant advancement in formulation strategies for BCS Class IV drugs. The optimized system demonstrates enhanced biopharmaceutical properties, including significantly improved dissolution rates, increased intestinal permeability, and substantially higher oral bioavailability compared to conventional formulations. The Quality by Design approach ensures robust and reproducible manufacturing processes, while comprehensive characterization confirms appropriate physicochemical properties for oral delivery.

These application notes provide researchers with a detailed protocol for the preparation, characterization, and evaluation of this compound-loaded nanoparticles. The technology platform has potential applications for other challenging drug molecules with similar biopharmaceutical limitations, contributing to the advancement of nanomedicine strategies in oncology therapeutics.

References

Ribociclib administration schedule 21 days on 7 days off

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for the 21/7 Schedule and Dosing Strategy

The administration schedule and dose selection are designed to maximize efficacy while managing toxicity.

  • Schedule Rationale: The 21-day-on, 7-day-off schedule is standard for CDK4/6 inhibitors palbociclib and ribociclib [1]. This structured treatment break allows for bone marrow recovery from myelosuppressive effects, particularly neutropenia, helping to minimize severe adverse events and improve treatment adherence [2] [1].
  • Dose Rationale: The different starting doses are based on distinct clinical goals. In the adjuvant setting for early breast cancer, the 400 mg dose was strategically selected to improve tolerability over a multi-year treatment course in patients without active disease [3]. Recent data from the AMALEE trial in metastatic breast cancer suggests that starting with 400 mg may provide similar progression-free survival to the 600 mg dose with significantly better tolerability and fewer dose reductions [3].

Experimental Protocol & Clinical Implementation

For research and clinical application, the following protocol details are critical.

Treatment Initiation and Monitoring
  • Baseline Assessments: Before initiation, conduct the following tests [4] [2]:
    • Complete Blood Count (CBC)
    • Comprehensive Metabolic Panel (including liver function tests)
    • Electrocardiogram (ECG) to measure QTc interval
    • Electrolyte levels (potassium, calcium, phosphorus, magnesium)
  • Administration: this compound tablets should be swallowed whole, once daily at approximately the same time, with or without food [4] [2]. Administration with grapefruit products must be avoided due to potential drug interactions [4].
  • Routine Monitoring [2]:
    • CBC: Every 2 weeks for the first 2 cycles, then at the beginning of every subsequent 4 cycles, and as clinically indicated.
    • ECG: Around Day 14 of the first cycle and as clinically indicated.
    • Liver Function Tests: Every 2 weeks for the first 2 cycles, then at the start of each subsequent 4 cycles.
Dose Modification Guidelines

Dose interruption and reduction are the primary strategies for managing adverse events. The following workflow outlines the management process for the most common toxicities.

Start Start this compound Treatment Monitor Routine Monitoring (CBC, ECG, LFTs) Start->Monitor AE Adverse Event (AE) Occurs? Monitor->AE Manage Manage per Grade (See Tables Below) AE->Manage Yes Continue Continue Treatment at Current Dose AE->Continue No Manage->Monitor Continue->Monitor

The tables below provide specific dose modification protocols based on the type and severity of the adverse event [2].

Table: Management of Hematologic and Hepatobiliary Toxicity

Toxicity Grade Action Dose Adjustment after Recovery
Neutropenia Grade 3 (ANC 500-<1000/mm³) Interrupt dose Resume at same dose. If recurs, resume at next lower dose.
Grade 3 with fever/infection Interrupt dose Resume at next lower dose.
Grade 4 (ANC <500/mm³) Interrupt dose Resume at next lower dose.
Hepatobiliary Grade 3 (ALT/AST >5-20 x ULN) Interrupt dose Resume at next lower dose. If recurs, discontinue.
Grade 4 (ALT/AST >20 x ULN) Discontinue permanently
ALT/AST >3 x ULN + Bilirubin >2 x ULN Discontinue permanently

Table: Management of Other Notable Toxicities

Toxicity Grade / Finding Action Dose Adjustment after Recovery

| QTc Prolongation | >480 to 500 ms | Interrupt dose | Early BC: Resume same dose. Metastatic BC: Resume at lower dose. | | | >500 ms | Interrupt dose | Resume at next lower dose. If recurs, discontinue. | | | With life-threatening arrhythmia | Discontinue permanently | – | | Other Non-Hematologic | Grade 3 | Interrupt dose | Resume at same dose. If recurs, resume at lower dose. | | | Grade 4 | Disconsider permanently | – |

The recommended dose reduction levels are [2]:

  • Early Breast Cancer: Starting dose: 400 mg → First reduction: 200 mg. Discontinue if unable to tolerate 200 mg.
  • Advanced Breast Cancer: Starting dose: 600 mg → First reduction: 400 mg → Second reduction: 200 mg. Discontinue if unable to tolerate 200 mg.

Clinical Evidence and Supporting Data

Key Considerations for Protocol Design

  • Concomitant Medications: this compound is a strong CYP3A4 inhibitor. Avoid co-administration with other drugs that prolong the QT interval. If use with a strong CYP3A inhibitor is unavoidable, the this compound dose must be reduced [4] [2].
  • Patient Counseling and Adherence: For long-term outpatient treatment, educate patients on the importance of adherence and using tools like pill calendars or mobile app reminders [1]. Proactive management of side effects is crucial for maintaining dose intensity.

References

Comprehensive Monitoring Guidelines for Ribociclib in Clinical Practice and Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Clinical Significance

Ribociclib (Kisqali) is an orally bioavailable, selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor approved for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) breast cancer in both early and advanced settings. [1] By inhibiting CDK4/6, this compound prevents phosphorylation of the retinoblastoma tumor suppressor protein (Rb), leading to G1 phase cell cycle arrest and reduced cellular proliferation. [1] The drug is typically administered at a starting dose of 600 mg once daily on a 3-weeks-on/1-week-off schedule, with dose reductions to 400 mg or 200 mg available for toxicity management. [1] [2]

Essential Monitoring Parameters and Schedules

Required Clinical Monitoring Schedule

Table 1: Scheduled Clinical Assessments for this compound Therapy

Assessment Type Baseline Cycle 1 Day 14 Cycle 2 Day 1 Cycle 2 Day 14 Cycles 3-6 Day 1 Beyond Cycle 6
ECG (QTcF) Required [5] Required [5] As clinically indicated [5] As clinically indicated [5] As clinically indicated [5] As clinically indicated [5]
Complete Blood Count Required [5] Required [5] Required [5] Required [5] Required [5] As clinically indicated [5]
Liver Function Tests Required [5] Required [5] Required [5] Required [5] Required [5] As clinically indicated [5]
Electrolytes Required [5] As clinically indicated [5] As clinically indicated [5] As clinically indicated [5] As clinically indicated [5] As clinically indicated [5]
Key Pharmacokinetic and Pharmacodynamic Properties

Table 2: this compound Pharmacokinetic and Pharmacodynamic Parameters

Parameter Value Reference
Bioavailability 65.8% (at 600 mg) [1]
Time to Cmax 2.4 hours (median) [1]
Half-life 32.0 hours (mean) [1]
Protein Binding 70% (concentration-independent) [3]
Primary Metabolic Pathway CYP3A4-mediated oxidation [1] [3]
Apparent Oral Clearance 25.5 L/h (at 600 mg steady-state) [3]
Volume of Distribution 1090 L (at steady-state) [3]
Proposed TDM Target (Ctrough) 732 ng/mL [6]
Food Interactions No clinically relevant impact [1]

This compound exhibits substantial interindividual variability in pharmacokinetics, necessitating therapeutic drug monitoring in research settings. [6] Exposure-safety analyses demonstrate concentration-dependent relationships with both neutropenia and QTcF interval prolongation, supporting dose reductions to 400 mg and 200 mg for managing adverse events while maintaining efficacy. [1] Recent research has investigated a 400 mg starting dose, which showed reduced incidence of QTcF prolongation and neutropenia but did not demonstrate noninferiority for overall response rate compared to the 600 mg dose, supporting the current standard dosing approach with subsequent dose reduction for toxicity management. [2]

Analytical Methodologies for Therapeutic Drug Monitoring

LC-MS/MS Protocol for this compound Quantification

Sample Pretreatment: Protein precipitation with methanol followed by dilution of the supernatant with an aqueous mobile phase. [6]

Chromatographic Conditions:

  • Column: Reversed-phase XBridge BEH C18 (2.5 μm, 3.0 × 75 mm XP)
  • Organic Mobile Phase: Methanol
  • Aqueous Mobile Phase: Pyrrolidine–pyrrolidinium formate (0.005:0.005 mol/L) buffer (pH 11.3)
  • Detection: Triple quadrupole mass spectrometer with ESI source
  • Ionization Mode: Switching between negative and positive
  • Acquisition: Multiple reaction monitoring (MRM) mode

Analytical Performance:

  • Linear Range: 120–6000 ng/mL for this compound
  • Accuracy and Precision: Meet regulatory guidelines for linearity, accuracy, precision, selectivity, sensitivity, matrix effects, and carryover
  • Validation: Successfully performed according to latest regulatory guidelines [6]

This method enables simultaneous quantification of CDK4/6 inhibitors (palbociclib, this compound, abemaciclib), abemaciclib metabolites (M2 and M20), and letrozole in human plasma, making it particularly suitable for clinical research involving combination therapies. [6]

Dried Blood Spot (DBS) Method for this compound Quantification

Sample Collection: DBS samples obtained simultaneously with plasma samples in advanced breast cancer patients

Extraction Protocol:

  • Punch 6 mm disk from central part of dried blood spot
  • Liquid-liquid extraction of this compound
  • Spike with this compound-d6 as internal standard

Method Validation:

  • Within-run precision: ≤10.6%
  • Between-run precision: ≤1.07%
  • Average accuracy: 100-103%
  • Linearity: 10.0-1000 ng/mL (DBS)
  • Hematocrit Effect: No influence observed in range 0.20-0.40 L/L
  • Correlation with Plasma: Strong correlation (R² >0.97) between DBS and plasma concentrations [7]

The DBS method provides a less invasive alternative for therapeutic drug monitoring and is particularly valuable for remote sample collection in outpatient settings or clinical trials with limited access to venipuncture facilities.

Experimental Workflow and Signaling Pathways

ribociclib_workflow cluster_clinical Clinical Monitoring Protocol cluster_analytical Analytical Methods Baseline Baseline Assessment • ECG (QTcF) • CBC • LFTs • Electrolytes Cycle1 Cycle 1 Day 14 • ECG (QTcF) • CBC • LFTs Baseline->Cycle1 Cycle2 Cycle 2 • Day 1: CBC, LFTs • Day 14: CBC, LFTs Cycle1->Cycle2 Cycles3to6 Cycles 3-6 Day 1 • CBC • LFTs Cycle2->Cycles3to6 Beyond Beyond Cycle 6 • As clinically indicated Cycles3to6->Beyond SampleCollection Sample Collection Plasma Plasma • Venipuncture • K2EDTA tubes SampleCollection->Plasma DBS Dried Blood Spot • Finger prick • Filter paper SampleCollection->DBS SamplePrep Sample Preparation Plasma->SamplePrep DBS->SamplePrep PlasmaPrep Protein Precipitation • Methanol • Dilution with mobile phase SamplePrep->PlasmaPrep DBSPrep Liquid-Liquid Extraction • 6mm disk punch • Internal standard SamplePrep->DBSPrep Analysis Analysis PlasmaPrep->Analysis DBSPrep->Analysis LCMSMS LC-MS/MS • C18 column • MRM detection • Validation per guidelines Analysis->LCMSMS

Figure 1: Comprehensive workflow for this compound clinical monitoring and analytical quantification, illustrating the integration of patient assessment schedules with laboratory methodologies for therapeutic drug monitoring.

ribociclib_pathway ET Endocrine Therapy (Aromatase Inhibitors, Fulvestrant) ER Estrogen Receptor ET->ER Blocks CyclinD Cyclin D ER->CyclinD Transcriptional Activation CDK46 CDK4/6 CyclinD->CDK46 Activates pRb Retinoblastoma Protein (pRb) CDK46->pRb Phosphorylates This compound This compound (CDK4/6 Inhibitor) This compound->CDK46 Inhibits E2F E2F Transcription Factors pRb->E2F Suppresses Arrest Cell Cycle Arrest (G1 Phase) pRb->Arrest Active pRb Maintains CellCycle G1 to S Phase Progression E2F->CellCycle Activates Proliferation Cancer Cell Proliferation CellCycle->Proliferation Promotes

Figure 2: this compound mechanism of action within the context of combination therapy with endocrine treatment, illustrating the dual targeting of estrogen receptor signaling and cell cycle progression pathways in HR+/HER2- breast cancer.

Cardiac Safety Evaluation and Management

Cardiac safety represents a critical component of this compound monitoring due to its potential to cause QTcF interval prolongation. The drug carries a warning for QT prolongation in the FDA label, distinguishing it from other CDK4/6 inhibitors. [8] Current guidelines recommend against initiating this compound in patients with QTcF ≥450 ms and suggest treatment interruption if QTcF exceeds 500 ms until resolution to <481 ms, with potential dose reduction upon resumption. [8]

Recent research utilizing 24-hour rhythm Holter ECG monitoring demonstrated that this compound has a low risk of causing early cardiotoxicity. [8] In a study of 42 metastatic breast cancer patients, no significant differences in rhythm Holter results were observed between baseline and third month of treatment, and no patients developed clinical cardiotoxicity. [8] However, real-world evidence suggests that cardiovascular adverse events with CDK4/6 inhibitors may extend beyond QT prolongation to include hypertension, cardiomyopathy/heart failure, atrial fibrillation/flutter, ischemic heart disease, and pericardial disease, with median time to development of approximately 2.3 months. [8]

To address monitoring challenges, Novartis offers an ECG Device Monitoring Program providing KardiaMobile 6L ECG devices for both in-office and direct-to-patient use, enabling convenient QTcF assessment without additional costs to patients or providers. [5] This program facilitates compliance with the intensive early-cycle monitoring requirements while minimizing burden on healthcare systems and patients.

Concluding Remarks and Future Directions

The comprehensive monitoring framework for this compound integrates rigorous clinical assessment with advanced analytical methodologies to optimize therapeutic outcomes while managing treatment-associated toxicities. The scheduled monitoring requirements, particularly concentrated within the first six treatment cycles, reflect the concentration-dependent nature of key adverse events such as neutropenia and QTcF prolongation.

Recent research advances support the potential for therapeutic drug monitoring to individualize dosing strategies, particularly through validated LC-MS/MS methods that enable simultaneous quantification of this compound and endocrine therapy partners. [6] The development of dried blood spot methodologies further expands opportunities for decentralized therapeutic drug monitoring and enhanced adherence assessment. [7]

Future directions in this compound monitoring include the refinement of therapeutic targets based on exposure-response relationships, validation of predictive biomarkers for toxicity risk stratification, and integration of digital health technologies for remote patient monitoring. As clinical experience with this compound continues to expand in both metastatic and early breast cancer settings, these monitoring protocols provide a critical foundation for maximizing therapeutic benefit while ensuring patient safety throughout the treatment course.

References

Ribociclib laboratory handling and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Ribociclib Storage & Handling Specifications

The table below summarizes the key storage and handling conditions for this compound based on available information.

Parameter Specification
Storage Temperature Refrigerate in the original container; can also be stored at room temperature for up to 2 months [1].
Storage Location A dry location is recommended [1].
Original Packaging Must be stored in the original, labeled blister pack; should not be stored in a pillbox [1].
Handling Precautions Caregivers should wear gloves or pour pills directly without touching them. Hands should be washed before and after handling [1].
Special Populations Pregnant or nursing women should not prepare the dose [1].
Disposal Unused medication should not be flushed or thrown in the trash. Consult an oncology team or pharmacy for proper disposal [1].

Experimental Protocol for In Vitro Studies

The following workflow outlines a general methodology for assessing this compound's effects on cell viability, based on a recent research publication [2]. You can adapt parameters like cell lines, treatment duration, and concentrations for your specific research goals.

Start Start In Vitro Assay CellCulture Cell Culture - Culture MDA-MB-231 and MCF-7 cells - Use DMEM/F12 medium with 10% FBS - Maintain at 37°C with 5% CO₂ Start->CellCulture Plating Cell Plating - Plate cells in 96-well plates - Density: 10,000 cells/well - Allow 24h for attachment CellCulture->Plating PrepStock Prepare this compound Stock - Dissolve in DMSO to 1 mM concentration - Sterilize with 0.22 μm filter - Store at -80°C Plating->PrepStock Treatment Cell Treatment - Prepare working concentrations  from stock (e.g., 10-30 μM for MCF-7) - Final DMSO ≤0.1% v/v PrepStock->Treatment ViabilityAssay MTT Viability Assay - Treat for 24, 48, and 72h - Add MTT reagent (5 mg/mL) - Incubate 4h at 37°C - Solubilize with DMSO Treatment->ViabilityAssay Analysis Analysis - Measure absorbance at 570 nm - Calculate IC₅₀ values ViabilityAssay->Analysis End Proceed to Downstream Analysis (e.g., qPCR) Analysis->End

Detailed Procedure Notes
  • This compound Stock Solution: The cited study prepared a 1 mM stock solution by dissolving this compound powder in DMSO. This stock was sterilized by filtration (0.22 μm) and stored at -80°C [2].
  • Working Concentrations: The final treatment concentration used in the study was 20 μM for MCF-7 cells and 11 μM for MDA-MB-231 cells, diluted in cell culture medium from the DMSO stock [2]. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% v/v to avoid solvent toxicity [2].
  • Downstream Applications: After determining treatment effects (e.g., IC₅₀), the protocol can be scaled up. For gene expression analysis, the same study seeded 300,000 cells per well in 6-well plates, treated them with this compound, and then isolated total RNA using Trizol reagent [2].

Critical Handling & Safety Notes

  • Stability Limitation: The information stating stability at room temperature for two months is intended for intact tablets in a clinical setting [1]. The stability of this compound powder or reconstituted solutions in various laboratory solvents (e.g., DMSO, water) under different storage conditions has not been definitively established in the available search results and should be empirically determined in your lab.
  • Safety Data Sheet (SDS): For comprehensive safety information, including personal protective equipment (PPE), first-aid measures, and ecological information, it is essential to consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer or chemical supplier.

Filling the Information Gaps

The search results lack detailed protocols for techniques like animal studies, pharmacokinetic analysis, or compound formulation. To find this information, I suggest you:

  • Consult Manufacturer Resources: Check the product documentation from commercial this compound suppliers (e.g., MedChemExpress, Selleckchem), which often provide detailed in vitro and in vivo protocols.
  • Search Specialized Databases: Use repositories like PubMed and Google Scholar to find original research articles. Using specific search terms like "this compound in vivo administration protocol" or "this compound pharmacokinetics methods" will yield more technical methodologies.

References

Comprehensive Application Notes and Protocols for Ribociclib In Vivo Studies in Preclinical Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to Ribociclib and Preclinical Modeling

This compound (Kisqali) is an orally bioavailable, selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has revolutionized treatment for hormone receptor-positive/human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced breast cancer. As a research compound, this compound induces G1 cell cycle arrest by specifically blocking the formation of cyclin D1-CDK4/6 complexes and inhibiting retinoblastoma (RB) protein phosphorylation, thereby restoring RB-mediated cell cycle control. The drug demonstrates favorable pharmacokinetic properties with rapid absorption (median T~max~ 2.4 hours), mean half-life of 32.0 hours, and oral bioavailability of 65.8% at the 600 mg clinical dose. This compound is primarily metabolized by hepatic CYP3A4 enzymes (approximately 84% of total elimination), which has significant implications for drug-drug interaction studies and dosing considerations in both preclinical and clinical settings [1].

The development of robust in vivo models for this compound testing is essential for understanding its therapeutic potential, mechanisms of action, and interactions in complex biological systems. These models span traditional rodent models, patient-derived xenografts, and sophisticated combination therapy approaches that more accurately recapitulate the human disease state. Preclinical studies have been instrumental in establishing this compound's efficacy profile, safety parameters, and optimal dosing strategies before advancing to human trials. Furthermore, these models provide critical insights into drug penetration, distribution, and metabolism that inform clinical trial design and therapeutic applications across different cancer types [2].

In Vivo Models for this compound Evaluation

Available Animal Models and Their Applications

In vivo evaluation of this compound utilizes several well-characterized animal models, each offering distinct advantages for specific research applications. The selection of an appropriate model system depends on the research question, endpoint measurements, and translational relevance required for the study. The most commonly employed models include immunocompetent rodents, immunodeficient xenograft hosts, and patient-derived xenograft (PDX) systems, each providing different levels of biological complexity and clinical predictability.

The following table summarizes the key in vivo models used in this compound research and their primary applications:

Table 1: In Vivo Models for this compound Preclinical Testing

Model Type Description Applications Advantages Limitations
Sprague-Dawley Rats Immunocompetent rodents weighing 230±30 g [3] Pharmacokinetic studies, drug-drug interactions Established PK parameters, suitable for multiple sampling Species-specific metabolic differences
Patient-Derived Xenografts (PDX) Immunodeficient mice implanted with human NPC tumor biopsies [2] Efficacy testing, combination therapy evaluation Maintains original tumor heterogeneity, clinically predictive Engraftment variability (45% success rate), time-consuming
Cell Line-Derived Xenografts Immunodeficient mice implanted with established cancer cell lines (e.g., NPC models) [2] Single-agent efficacy, mechanism of action studies High reproducibility, rapid tumor growth Limited tumor heterogeneity
Syngeneic Models Immunocompetent mice with murine tumor cells Combination with immunotherapy studies Intact immune system, studies of tumor microenvironment Species-specific drug metabolism

The Sprague-Dawley rat model has been extensively utilized for pharmacokinetic investigations and drug-drug interaction studies, particularly for assessing this compound's impact on the exposure of concomitant medications such as direct oral anticoagulants. In these studies, rats are typically acclimated under specific pathogen-free conditions with a 12-hour light/dark cycle, temperature of 23±2°C, and relative humidity of 50%±10%, with food withheld for 12 hours prior to drug administration to standardize experimental conditions [3]. For efficacy evaluation, PDX models have emerged as particularly valuable tools because they maintain the original tumor heterogeneity and molecular characteristics of human cancers, thereby offering enhanced predictive value for clinical response. Notably, PDX models of nasopharyngeal carcinoma (NPC) have demonstrated successful engraftment in approximately 45% of cases, enabling meaningful evaluation of this compound's antitumor activity in difficult-to-model malignancies [2].

Model Selection Considerations

When designing in vivo studies with this compound, researchers must consider several critical factors to ensure scientifically valid and translatable results. The tumor biology and molecular characteristics of the model should align with the proposed mechanism of action, prioritizing models with documented RB expression, cyclin D1 overexpression, or CDK pathway activation. The immunological context required for the research question dictates whether immunocompetent or immunodeficient models are appropriate, particularly when investigating combinations with immunomodulatory agents. Practical considerations such as engraftment rates, tumor growth kinetics, and cost constraints also influence model selection, with cell line-derived xenografts typically offering faster results than PDX models. Finally, metabolic compatibility between the model species and humans should be evaluated, especially for pharmacokinetic and toxicity studies, as differences in drug metabolism enzymes may affect this compound exposure and metabolite formation [3] [2].

Pharmacokinetic Study Design and Protocols

Experimental Design for Drug-Drug Interaction Studies

Well-designed pharmacokinetic studies are essential for understanding this compound's behavior in biological systems and its potential interactions with concomitant medications. A recently published investigation in Frontiers of Pharmacology provides an exemplary protocol for assessing the pharmacokinetic interactions between this compound and direct oral anticoagulants (rivaroxaban and apixaban) in a rat model [3]. This study employed a comprehensive approach with nine experimental groups (n=6 per group) to systematically evaluate different dosing scenarios and potential mitigation strategies for clinically significant interactions.

The group assignments in this protocol included: (1) this compound monotherapy, (2) apixaban monotherapy, (3) rivaroxaban monotherapy, (4) this compound with standard-dose rivaroxaban, (5) this compound with standard-dose apixaban, (6) this compound with reduced-dose rivaroxaban, (7) this compound with reduced-dose apixaban, (8) staggered administration of this compound and rivaroxaban, and (9) staggered administration of this compound and apixaban. This robust design enabled researchers not only to identify interactions but also to test potential clinical management strategies such as dose reduction and administration timing adjustments. To achieve steady-state blood concentrations, this compound was administered for five half-lives prior to pharmacokinetic sampling, following established pharmacokinetic principles for thorough assessment [3].

Drug Formulation and Administration

Proper drug formulation is critical for achieving reliable and reproducible exposure in preclinical studies. In the aforementioned drug-drug interaction study, this compound was suspended in methylcellulose (MC), while rivaroxaban was prepared in hydroxypropyl methylcellulose (HPMC), and apixaban was suspended in 5% DMSO in water. All formulations were administered orally to mimic the clinical route of administration and assess first-pass metabolism effects. Blood samples were collected at predetermined time points following administration and analyzed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific method for quantifying drug concentrations in biological matrices [3].

The pharmacokinetic parameters calculated from these studies typically include area under the curve (AUC), maximum concentration (C~max~), time to maximum concentration (T~max~), clearance (CL~z~/F), and volume of distribution (V~z~/F). These parameters provide comprehensive insight into the extent and rate of drug exposure, absorption, and elimination characteristics. In the specific drug interaction study, this compound significantly increased exposure to both rivaroxaban and apixaban, with a more pronounced effect on rivaroxaban (approximately 2.4-fold increase in AUC~0-t~) compared to apixaban (approximately 60.82% increase in exposure). Mechanistic investigations using qRT-PCR revealed that this compound reduced the expression of Cyp3a1 and Abcg2 in rat intestine, providing insight into the molecular basis for these clinically relevant interactions [3].

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

The following diagram illustrates the molecular mechanism of action of this compound and its effect on the cell cycle regulation:

G Estrogen Estrogen ER ER Estrogen->ER Binding CyclinD1 CyclinD1 ER->CyclinD1 Transcription CDK4_6 CDK4_6 CyclinD1->CDK4_6 Activation pRB pRB CDK4_6->pRB Phosphorylation E2F E2F pRB->E2F Releases CellCycle CellCycle E2F->CellCycle Activates Proliferation Proliferation CellCycle->Proliferation This compound This compound This compound->CDK4_6 Inhibits

Figure 1: this compound Mechanism of Action in HR+ Breast Cancer Cells

This compound exerts its antitumor effects through highly selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), with biochemical assays demonstrating approximately 5-fold greater inhibition of CDK4 compared to CDK6 [4]. In hormone receptor-positive (HR+) breast cancer cells, estrogen signaling activates the estrogen receptor (ER), which functions as a transcription factor that increases expression of cyclin D1. Subsequently, cyclin D1 binds to and activates CDK4/6 complexes, which then phosphorylate the retinoblastoma (RB) tumor suppressor protein. Phosphorylated RB releases E2F transcription factors, driving transition from the G1 to S phase of the cell cycle and promoting uncontrolled cellular proliferation. This compound specifically interrupts this pathway by binding to CDK4/6, thereby maintaining RB in its active, hypophosphorylated state that suppresses E2F-mediated transcription and induces G1 cell cycle arrest [1] [2].

The preferential inhibition of CDK4 over CDK6 represents an important pharmacological characteristic of this compound, as CDK4 has been identified as a key driver of proliferation in HR+/HER2- breast cancer. Preclinical data demonstrates that this compound inhibits CDK4 with up to 8-fold greater potency than CDK6 in cellular assays, potentially contributing to its therapeutic efficacy in this malignancy [4]. This selective inhibition strategy potentially enhances the therapeutic window by preserving CDK6-mediated physiological functions in normal cells while effectively suppressing tumor proliferation driven by CDK4 activation.

In Vivo Pharmacokinetic Study Workflow

The following diagram outlines the standardized workflow for conducting this compound pharmacokinetic studies in rodent models:

G Acclimation Acclimation Randomization Randomization Acclimation->Randomization 7 days Formulation Formulation Randomization->Formulation Group assignment Dosing Dosing Formulation->Dosing Oral administration Sampling Sampling Dosing->Sampling Multiple timepoints Analysis Analysis Sampling->Analysis UPLC-MS/MS PK PK Analysis->PK Parameter calculation

Figure 2: Standardized Workflow for Rodent Pharmacokinetic Studies

The pharmacokinetic evaluation workflow begins with a 7-day acclimation period under standardized laboratory conditions (12-hour light/dark cycle, temperature 23±2°C, relative humidity 50%±10%) to minimize stress-related variability in drug metabolism [3]. Following acclimation, animals are randomized into experimental groups using a stratified method that ensures balanced weight distribution across groups. For drug interaction studies, this typically includes monotherapy groups, combination therapy groups, and groups testing various mitigation strategies such as dose reduction or staggered administration. Test articles are prepared following standardized formulation protocols—this compound is suspended in methylcellulose, while companion drugs may require different vehicles such as hydroxypropyl methylcellulose or DMSO aqueous solutions based on their physicochemical properties [3].

The dosing phase typically involves oral administration to mimic the clinical route, with this compound often administered for five half-lives prior to pharmacokinetic sampling to achieve steady-state concentrations. Blood sampling occurs at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) to adequately characterize the absorption, distribution, and elimination phases. Samples are processed to plasma and analyzed using UPLC-MS/MS methods that are rigorously validated for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines. Finally, non-compartmental pharmacokinetic analysis is performed using specialized software to calculate critical parameters including AUC~0-t~, AUC~0-∞~, C~max~, T~max~, t~1/2~, CL~/F~, and V~z~/F~, which collectively provide comprehensive insight into this compound's pharmacokinetic behavior and interaction potential [3].

Therapeutic Efficacy Testing Protocols

Monotherapy and Combination Efficacy Studies

This compound has demonstrated significant antitumor activity across multiple preclinical models, both as a single agent and in combination regimens. In nasopharyngeal carcinoma (NPC) models, this compound monotherapy achieved concentration-dependent growth inhibition with IC~50~ values ranging from 1.42 ± 0.23 µM to 8.26 ± 0.92 µM across different cell lines after 96 hours of exposure [2]. The drug consistently induced G0/G1 cell cycle arrest and reduced phosphorylated RB levels in a dose-dependent manner, confirming its mechanism-based activity. Notably, this compound treatment resulted in almost complete growth inhibition (>95%) at 96 hours across all tested NPC cell lines, demonstrating potent cytostatic effects [2].

Combination strategies have shown particular promise for enhancing this compound's efficacy. In NPC patient-derived xenograft models, the combination of this compound (200 mg/kg) with the PI3Kα-specific inhibitor alpelisib (50 mg/kg) demonstrated significant synergistic effects, with the combination treatment inducing substantially greater tumor volume reduction compared to either agent alone (p < 0.01) [2]. This combination approach leverages the complementary inhibition of parallel pathways driving cell cycle progression and survival, potentially addressing compensatory mechanisms that limit the efficacy of single-agent targeted therapies. Similarly, in hormone receptor-positive cancers, the combination of this compound with endocrine therapies such as letrozole has demonstrated enhanced efficacy, forming the preclinical foundation for the successful MONALEESA clinical trial program in advanced breast cancer [5].

Dosing Regimens and Treatment Schedules

Optimizing dosing regimens is critical for maximizing antitumor efficacy while managing potential toxicities in preclinical models. The standard this compound dosing regimen used in many xenograft studies is 200 mg/kg administered orally once daily, often following an intermittent schedule (3 weeks on/1 week off) to mirror clinical dosing patterns [2]. However, alternative schedules including continuous dosing have also been evaluated. For combination studies with endocrine therapies, this compound is typically administered alongside letrozole (2.5 mg/kg/day) or fulvestrant to achieve continuous pathway suppression [5].

The treatment duration in preclinical efficacy studies varies based on the model characteristics and experimental endpoints. For patient-derived xenograft models with established tumors (typically reaching 30-40 mm³), treatment usually continues for 2-4 weeks, with tumor volume measurements conducted 2-3 times weekly using caliper measurements and calculated using the formula: volume = (length × width²)/2 [2]. Beyond tumor volume assessment, additional endpoints often include evaluation of biomarker modulation (e.g., phospho-RB suppression), histopathological analysis, and molecular profiling to confirm mechanism-based activity and identify potential resistance mechanisms. These comprehensive efficacy assessments provide critical insights for clinical translation and inform optimal dosing strategies for human trials.

Formulation and Drug Delivery Systems

Standard Formulation Approaches

The formulation of this compound for preclinical studies requires careful consideration of its physicochemical properties to ensure adequate bioavailability and reproducible exposure. This compound is a weak base with pH-dependent solubility, demonstrating high solubility in acidic conditions (>2.4 mg/mL at pH up to 4.5) but more limited solubility at neutral pH (0.3 mg/mL at pH 7.5) [1]. For most in vivo studies, the standard formulation approach utilizes a suspension in 0.5% methylcellulose, which provides adequate stability and homogeneity for oral administration [3]. This formulation strategy has demonstrated sufficient bioavailability in rodent models to achieve clinically relevant exposure levels, with simulations suggesting approximately 65.8% absorption of the standard 600 mg dose in humans, mainly occurring in the small intestine [1].

Vehicle selection is particularly important for combination therapy studies where multiple agents with different solubility profiles must be co-administered. In drug interaction studies, this compound suspended in methylcellulose has been successfully co-administered with rivaroxaban prepared in hydroxypropyl methylcellulose (HPMC) and apixaban suspended in 5% DMSO in water [3]. These compatible formulation approaches enable reliable assessment of combination effects without confounding by formulation-related interactions or bioavailability issues. For all formulations, fresh preparation is recommended shortly before administration, with appropriate quality control measures to ensure uniform drug distribution and accurate dosing throughout the study period.

Advanced Delivery Systems

Recent research has explored innovative formulation strategies to enhance this compound's delivery characteristics and potentially improve its therapeutic index. One promising approach involves the development of nanostructured lipid carriers (NLCs) designed to overcome the inherent bioavailability limitations of conventional formulations. These advanced systems have demonstrated impressive characteristics, including an average particle size of 79.29 ± 3.53 nm, polydispersity index of 0.242 ± 0.021, and encapsulation efficiency of 86.07 ± 3.14% [6].

When formulated as NLCs, this compound showed significantly enhanced release characteristics, with cumulative drug release of 84.97 ± 3.37% over 24 hours compared to conventional suspensions [6]. Ex vivo skin permeation studies conducted on rodent models revealed that the NLC formulation resulted in a 1.91-fold increase in skin permeability compared to this compound suspension, with confocal microscopy confirming enhanced penetration into deeper epidermal layers [6]. These advanced delivery systems hold particular promise for topical applications in skin malignancies or for improving localized delivery, potentially expanding this compound's therapeutic applications beyond systemic administration while minimizing systemic exposure and associated toxicities.

Dosing Considerations and Toxicity Assessment

Clinical Dosing Strategies and Toxicity Management

The recommended starting dose of this compound in clinical practice is 600 mg once daily administered on a schedule of 21 days on treatment followed by 7 days off, in combination with endocrine therapy [1]. This dosing regimen was established based on phase 1 dose-finding studies and has demonstrated significant progression-free and overall survival benefits in the MONALEESA clinical trial program [5]. However, this compound treatment is associated with characteristic adverse events, including neutropenia (occurring in 71.6-77.3% of patients in clinical trials, with grade 3/4 events in 57.1-63.6%), QTc interval prolongation, and less frequently, hepatotoxicity [1].

The AMALEE phase 2 randomized clinical trial directly compared the standard 600 mg starting dose with a reduced 400 mg dose to evaluate whether the lower dose could maintain efficacy while reducing toxicities [7]. The results demonstrated that while the 400 mg dose showed lower rates of QTcF prolongation (12.5 vs 19.7 milliseconds at cycle 1 day 15) and reduced grade 3/4 neutropenia (41.0% vs 58.5%), it did not meet noninferiority criteria for overall response rate compared to the 600 mg dose (48.9% vs 56.1%) [7]. These findings support the current recommendation to initiate treatment at 600 mg with subsequent dose reductions to 400 mg or 200 mg as needed for toxicity management, rather than beginning with a lower starting dose.

Preclinical Dosing and Toxicity Monitoring

In preclinical studies, this compound is typically administered at doses ranging from 50-200 mg/kg in rodent models, with the specific dose selected based on the research objectives and model characteristics [3] [2]. For pharmacokinetic and drug interaction studies, doses are often calculated to achieve exposures comparable to human therapeutic levels, while efficacy studies may employ maximum tolerated doses to evaluate antitumor activity. The selection of an appropriate preclinical dose requires consideration of species differences in metabolism, protein binding, and drug distribution to ensure translational relevance.

Comprehensive toxicity assessment in preclinical studies includes regular monitoring of hematological parameters (complete blood count with differential), clinical chemistry (liver enzymes, renal function markers), and electrocardiographic parameters (QT interval monitoring) where feasible [3]. Additionally, detailed histopathological examination of major organs (liver, kidney, heart, gastrointestinal tract) during terminal procedures provides valuable insights into potential organ-specific toxicities. These thorough safety assessments not only ensure animal welfare compliance but also generate critical data predicting potential human toxicities and informing risk mitigation strategies in clinical trials.

Conclusion

This compound represents a paradigm-shifting targeted therapy for HR+/HER2- breast cancer and potentially other malignancies characterized by cell cycle dysregulation. The systematic application of well-designed in vivo models—including traditional rodent pharmacokinetic studies, cell line-derived xenografts, and patient-derived xenograft models—has been instrumental in elucidating its mechanism of action, therapeutic potential, and optimal clinical application. Standardized protocols for study design, drug formulation, dosing, and endpoint assessment are essential for generating robust, reproducible, and translatable preclinical data.

The continued refinement of this compound-based combination strategies, advanced drug delivery systems, and biomarker-driven patient selection approaches will further enhance its therapeutic utility. Additionally, ongoing research addressing special populations, such as the evaluation of pharmacogenomic influences on this compound metabolism in Black patients through studies like LEANORA, represents an important step toward personalized dosing and equitable treatment outcomes [8]. As this compound's applications expand into adjuvant settings and novel cancer indications, well-executed preclinical studies will remain foundational for guiding clinical development strategies and maximizing patient benefit.

References

Ribociclib dose modification guidelines for toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Ribociclib Dose Modification Guidelines

This compound is administered in different starting doses based on the clinical setting. The following table outlines the standard dose levels and reduction steps [1] [2] [3].

Clinical Context Starting Dose First Reduction Second Reduction Discontinuation Criterion
Early Breast Cancer (EBC) 400 mg once daily 200 mg once daily Not applicable If dose reduction below 200 mg/day is required [2] [3]
Advanced/Metastatic Breast Cancer (mBC) 600 mg once daily 400 mg once daily 200 mg once daily If dose reduction below 200 mg/day is required [1] [3] [4]

Management of Specific Adverse Reactions

Dose modifications are required for specific adverse reactions. The management strategies below are based on severity grading from the Common Terminology Criteria for Adverse Events (CTCAE) [3] [4].

Adverse Reaction CTCAE Grade Recommended Management Action
Hematologic: Neutropenia [3] [4] Grade 3 (ANC 500 - <1000/mm³) Interrupt dose until recovery to Grade ≤2, then resume at the same dose level. If recurs, interrupt until recovery, then resume at next lower dose.
Grade 3 with fever and/or infection Interrupt dose until recovery to Grade ≤2, then resume at the next lower dose level.
Grade 4 (ANC <500/mm³) Interrupt dose until recovery to Grade ≤2, then resume at the next lower dose level.
Hepatobiliary Toxicity [3] [4] Grade 3 (ALT/AST >5 - 20 x ULN) Interrupt dose until recovery to baseline, then resume at the next lower dose level. If Grade 3 recurs, discontinue.
ALT/AST >3 x ULN with Bilirubin >2 x ULN (in absence of cholestasis) Discontinue this compound.
QTc Prolongation [3] [4] QTcF >480 - 500 msec Interrupt dose until QTcF resolves to ≤480 msec. For EBC, resume at same dose; for mBC, resume at next lower dose. If recurs, resume at next lower dose.
QTcF >500 msec Interrupt dose until QTcF resolves to ≤480 msec, then resume at next lower dose level. If recurs, discontinue.
Associated with serious arrhythmia Permanently discontinue.
Interstitial Lung Disease (ILD)/Pneumonitis [3] [4] Grade 2 (symptomatic) Interrupt dose until recovery to Grade ≤1, then consider resuming at next lower dose level. If recurs, discontinue.
Grade 3/4 (severe/life-threatening) Permanently discontinue.
Other Non-Hematologic Toxicities [3] [4] Grade 3 Interrupt dose until recovery to Grade ≤1, then resume at the same dose level. If recurs, resume at next lower dose level.
Grade 4 Permanently discontinue.

Pre-Treatment Assessment & Monitoring Protocols

Rigorous baseline assessment and ongoing monitoring are critical for patient safety and protocol adherence.

Pre-Treatment Assessments (Prior to Cycle 1):

  • Electrocardiogram (ECG): Must be performed. Do not initiate this compound if QTcF is ≥450 ms [3] [4].
  • Complete Blood Count (CBC): To establish baseline neutrophil, platelet, and red blood cell counts [3] [4].
  • Comprehensive Metabolic Panel: Includes Liver Function Tests (LFTs: AST, ALT, total bilirubin) and serum electrolytes (potassium, calcium, phosphorus, magnesium). Correct any electrolyte imbalances before initiation [3] [4].
  • Pregnancy Test: For patients of childbearing potential [5].
  • Review of Concomitant Medications: Screen for drugs that may prolong QTc or are strong CYP3A inhibitors/inducers [5] [3].

Routine Monitoring Schedule:

  • ECGs: Repeat approximately on Day 14 of the first cycle, and as clinically indicated. Monitor more frequently if QTc prolongation occurs [3] [4].
  • CBC: Monitor every 2 weeks for the first 2 cycles, at the beginning of each subsequent 4 cycles, and as clinically indicated [3].
  • LFTs: Monitor every 2 weeks for the first 2 cycles, at the beginning of each subsequent 4 cycles, and as clinically indicated. If Grade 2 or higher abnormalities occur, monitor more frequently [3].

Special Population & Drug Interaction Considerations

Hepatic Impairment:

  • Early Breast Cancer: No initial dose adjustment is recommended for any degree of hepatic impairment (Child-Pugh A, B, or C) [3].
  • Advanced/Metastatic Breast Cancer: No adjustment for mild impairment (Child-Pugh A). The starting dose should be reduced to 400 mg once daily for patients with moderate or severe impairment (Child-Pugh B or C) [3] [4].

Renal Impairment:

  • Mild to Moderate Impairment (eGFR 30-89 mL/min/1.73 m²): No dose adjustment is recommended [3] [4].
  • Severe Impairment (eGFR <30 mL/min/1.73 m²): The recommended starting dose is 200 mg once daily [3] [4].

Concomitant Use with Strong CYP3A Inhibitors: Concomitant use should be avoided. If coadministration with a strong CYP3A inhibitor (e.g., ketoconazole, clarithromycin) is unavoidable, the following dose modifications are recommended [3] [4]:

  • Early Breast Cancer: Reduce this compound dose to 200 mg once daily.
  • Advanced/Metastatic Breast Cancer: Reduce this compound dose to 400 mg once daily. After the strong inhibitor is discontinued, resume the original this compound dose after a washout period of at least 5 half-lives of the inhibitor [3] [4].

Experimental Workflow for Dose Management

The following diagram illustrates the logical workflow for managing adverse events and making dose modification decisions.

G Start Patient on this compound Therapy AE Adverse Event (AE) Occurs Start->AE Grade1_2 Grade 1 or 2 AE AE->Grade1_2 Grade3_Other Grade 3 AE (Non-Hematologic) AE->Grade3_Other Grade3_Neutro Grade 3 Neutropenia AE->Grade3_Neutro Grade4 Grade 4 AE AE->Grade4 QTc480 QTcF >480-500 msec AE->QTc480 Hepatic ALT/AST >3x ULN AND Bilirubin >2x ULN AE->Hepatic Action_Continue Continue this compound at Current Dose Grade1_2->Action_Continue Action_Interrupt Interrupt this compound Dose Grade3_Other->Action_Interrupt Grade3_Neutro->Action_Interrupt Action_Discontinue Permanently Discontinue This compound Grade4->Action_Discontinue QTc480->Action_Interrupt Hepatic->Action_Discontinue Action_ResumeSame Resume at Same Dose Action_Interrupt->Action_ResumeSame Recovery to Grade ≤1 Action_Interrupt->Action_ResumeSame First Occurrence & Recovery to Grade ≤2 Action_ResumeLower Resume at Next Lower Dose Level Action_Interrupt->Action_ResumeLower Recurrence & Recovery to Grade ≤2 Action_Interrupt->Action_ResumeLower QTcF ≤480 msec

Key Takeaways for Clinical Practice

  • Efficacy Preservation with Dose Reduction: In the NATALEE trial, dose reductions for toxicity in the early breast cancer setting did not compromise invasive disease-free survival (iDFS) efficacy, supporting proactive management of adverse events [2].
  • Unique Toxicity Profile: While this compound shares class effects like neutropenia and ILD with other CDK4/6 inhibitors, it carries a specific risk for QTc prolongation and hepatobiliary toxicity, necessitating distinct monitoring protocols [6] [7].
  • Proactive Management is Crucial: Adherence to pre-treatment screening and regular monitoring for CBC, LFTs, and QTc is essential for early detection and intervention, allowing patients to remain on therapy longer at optimized doses.

References

Managing Ribociclib-induced neutropenia guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring & Laboratory Guidelines

Adherence to a strict monitoring schedule is crucial, especially during the initial cycles of treatment, to proactively manage neutropenia [1] [2].

The table below outlines the recommended schedule for Complete Blood Count (CBC) monitoring:

Treatment Cycle Recommended Monitoring Time Points
Cycle 1 Day 1 and Day 14 [2]
Cycle 2 Day 1 and Day 14 [2]
Cycles 3-6 At the beginning of each cycle (Day 1) [2]
After 6 Cycles Prior to the beginning of each cycle, and as clinically indicated [1] [2]

Dose Modification & Management Protocol

Ribociclib-induced neutropenia is managed through dose interruptions and reductions, not with growth factors like granulocyte colony-stimulating factor (G-CSF) [2]. The algorithm below outlines the management protocol based on neutrophil count.

G Start Check Absolute Neutrophil Count (ANC) Grade1_2 Grade 1-2 Neutropenia (ANC ≥ 1.0 x 10⁹/L) Start->Grade1_2 Grade3 Grade 3 Neutropenia (ANC 0.5 - 1.0 x 10⁹/L) Start->Grade3 Grade4 Grade 4 Neutropenia (ANC < 0.5 x 10⁹/L) Start->Grade4 FebrileNeutropenia Febrile Neutropenia Start->FebrileNeutropenia Action_Continue Action: Continue this compound at current dose. Grade1_2->Action_Continue Action_Interrupt Action: Interrupt this compound dose. Grade3->Action_Interrupt Grade4->Action_Interrupt FebrileNeutropenia->Action_Interrupt End Continue Monitoring Action_Continue->End Action_Resume Action: Once resolved to ≤ Grade 2, resume this compound at the SAME dose. Action_Interrupt->Action_Resume Action_Reduce Action: Once resolved to ≤ Grade 2, resume this compound at the NEXT LOWER dose. Action_Interrupt->Action_Reduce Action_Interrupt->Action_Reduce Action_Resume->End Action_Reduce->End Action_Reduce->End

The corresponding dose reduction levels for this compound are standardized as follows [3] [4]:

Dose Reduction Level Recommended Dosage
Starting Dose 600 mg (3 x 200 mg tablets) once daily
First Reduction 400 mg (2 x 200 mg tablets) once daily
Second Reduction 200 mg (1 x 200 mg tablet) once daily
Further Reduction Discontinue treatment [3]

Mechanism & Clinical Trial Data

Understanding the mechanism and expected incidence of neutropenia is key for risk assessment and protocol design.

  • Mechanism of Action: this compound causes cell cycle arrest in neutrophil precursor cells in the bone marrow. This is a cytostatic effect, meaning it reversibly halts cell growth, unlike cytotoxic chemotherapy which induces apoptosis (cell death). This leads to a rapid onset of neutropenia but also allows for quick recovery after dose interruption [5] [2].
  • Clinical Trial Incidence: The table below summarizes neutropenia data from key trials and a recent dose-comparison study.
Data Source / Trial Incidence of Grade 3/4 Neutropenia
MONALEESA Trials (600 mg) 58% - 61% [6] [1] [7]
AMALEE Trial (600 mg arm) 58.5% [6]
AMALEE Trial (400 mg arm) 41.0% [6]
Febrile Neutropenia Rate Approximately 1% - 2% [1] [2]

A 2024 study also highlights that a pharmacist-driven monitoring approach significantly improved adherence to recommended laboratory monitoring, leading to more timely interventions during the first treatment cycle [7].

Frequently Asked Questions (FAQs)

Q1: How does this compound-induced neutropenia differ from chemotherapy-induced neutropenia? The key difference is the underlying mechanism. Chemotherapy kills rapidly dividing cells, including neutrophil precursors, leading to prolonged recovery. This compound reversibly arrests these cells in the G1 phase of the cell cycle, resulting in a more rapid and predictable recovery once the drug is withheld [5] [2]. This is why the incidence of febrile neutropenia is significantly lower with this compound (~1%) compared to many chemotherapies [1] [2].

Q2: Should this compound be permanently discontinued for grade 4 neutropenia? No, permanent discontinuation is not the first step. The standard protocol is to interrupt the this compound dose until neutrophil recovery to ≤ Grade 2 (ANC ≥ 1.0 x 10⁹/L). Upon recovery, treatment should be resumed at the next lower dose level [3] [2]. Discontinuation is only recommended if a dose reduction below 200 mg per day is required [3].

Q3: Is there evidence for using a lower starting dose of this compound to prevent neutropenia? Yes, recent research has explored this. The phase 2 AMALEE trial investigated a 400 mg starting dose versus the standard 600 mg. While the 400 mg dose showed a significantly lower rate of grade 3/4 neutropenia (41.0% vs. 58.5%) and fewer patients requiring dose reductions, it did not meet non-inferiority criteria for overall response rate compared to the 600 mg dose [6]. Therefore, the evidence continues to support a 600 mg starting dose, with subsequent reduction to 400 mg to manage toxicities, as the standard of care [6].

References

Quantitative Overview of QT Prolongation Risk with CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from a 2024 systematic review and meta-analysis of 14 randomized controlled trials, which provides a high-level, quantitative comparison of QT prolongation risk across the class of CDK4/6 inhibitors [1].

CDK4/6 Inhibitor Relative Risk (RR) of Any Grade QTc Prolongation (95% CI) Risk of Grade 3 QTc Prolongation
Ribociclib RR = 3.12 (2.09 to 4.65) Exclusively reported with this compound
Palbociclib RR = 1.51 (1.05 to 2.15) Not reported
Abemaciclib Not significantly increased Not reported
All CDK4/6i (Pooled) RR = 2.35 (1.67 to 3.29) -

Clinical Monitoring & Management Protocol for this compound

For researchers designing clinical studies or evaluating safety protocols, the following monitoring schedule and management strategies are recommended based on the prescribing information [2].

Scheduled Assessments and ECG Monitoring

The intensive monitoring phase occurs within the first two cycles, with no scheduled assessments beyond Cycle 6 for patients without issues [2].

  • Electrocardiogram (ECG) Assessments: Two required ECG assessments within the first two weeks [2].
    • Perform at: Baseline and Day 14 of Cycle 1.
    • Additional: As clinically indicated.
    • Initiation Criteria: QTcF must be <450 ms at baseline.
  • Blood Tests: For laboratory abnormalities (e.g., electrolytes, complete blood count, liver function tests) [2].
    • Perform at: Baseline, Day 14 of Cycle 1, Days 1 and 14 of Cycle 2, Day 1 of Cycles 3-6, and as clinically indicated.
    • Correct any electrolyte abnormalities prior to treatment initiation [2].

The workflow for managing patients on this compound can be visualized as follows, illustrating the key decision points for dose management based on ECG results:

G Start Patient Baseline QTcF <450 ms C1D14 Cycle 1, Day 14 ECG Start->C1D14 Decision QTcF Result C1D14->Decision Action1 Continue current dose Decision->Action1 QTcF within safe limits Action2 Manage Dose: - Interruption - Reduction - More frequent monitoring Decision->Action2 QTcF Prolonged Ongoing Continue monitoring per protocol (ECGs as needed, no scheduled tests beyond Cycle 6 if stable) Action1->Ongoing Action2->Ongoing

Dose Modification Guidelines

Dose adjustments are a primary management strategy for adverse reactions. This compound is available in 200 mg tablets, and adjustments are made in a stepwise manner by reducing the number of tablets [3].

  • Starting Dose: 600 mg (three 200 mg tablets) once daily for 21 days, followed by 7 days off [3].
  • First Dose Reduction: 400 mg (two 200 mg tablets) daily.
  • Second Dose Reduction: 200 mg (one 200 mg tablet) daily.
  • Discontinuation: If a dose reduction below 200 mg/day is required, treatment should be discontinued [3].

Research Considerations & Emerging Evidence

For scientists in drug development, the following research areas provide context for monitoring and management strategies.

  • Mechanisms of QT Prolongation: The exact mechanism for this compound's effect on the QT interval is an area of active research. Proposed hypotheses include inhibition of the hERG channel, drug-drug interactions due to CYP3A4 inhibition, and modulation of genes like KCNH2 involved in cardiac repolarization [1].
  • Pharmacogenomics (PGx): this compound is metabolized by the CYP3A enzyme. A 2024 prospective study (LEANORA) in Black patients found that variations in the CYP3A5 genotype (Normal, Intermediate, or Poor Metabolizer status) did not lead to statistically significant differences in this compound exposure (AUC). This suggests that preemptive dose adjustments based solely on CYP3A5 genotype are not currently supported by evidence [4].
  • Concomitant Medication Use: Real-world data highlights the importance of reviewing a patient's full medication list. A 2025 retrospective analysis found that 78.6% of patients on a CDK4/6 inhibitor plus an aromatase inhibitor were exposed to at least one other QTc-prolonging medication during their treatment. This concurrent use can compound the risk of QT prolongation and should be a critical factor in both clinical practice and study design [5].

A Note on ECG Monitoring Technology

Novartis offers an ECG Device Monitoring Program that provides eligible practices and patients with an AliveCor KardiaMobile 6L device. This can be used for in-office assessments or at home, allowing for rapid ECG readings that fit into various workflows. The program is provided at no direct cost, though a board-certified cardiologist overread is an option [2].

References

Ribociclib hepatotoxicity dose adjustment strategies

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring & Incidence: A Class-Wide Effect

Hepatotoxicity is a recognized adverse event associated with CDK4/6 inhibitors. For ribociclib, the following monitoring protocols are recommended:

  • Monitoring Schedule [1]:
    • Baseline: Liver function tests (LFTs) must be performed before initiating treatment.
    • During Treatment: LFTs (ALT, AST, Alkaline Phosphatase, and Total Bilirubin) should be monitored every 2 weeks for the first two cycles, at the beginning of each subsequent 4 cycles, and as clinically indicated.
  • Incidence and Pattern: A 2025 real-world study found the overall incidence of CDK4/6 inhibitor-associated hepatotoxicity was 10.5%, with the hepatocellular pattern being most common. This compound was the most frequently used agent in this study cohort [2] [3].
  • Comparative Risk: Clinical trials indicate that this compound has a higher frequency of transaminase elevations compared to palbociclib [3].

Dose Modification Guidelines for Hepatotoxicity

The following table summarizes the standard dose adjustment strategies for this compound based on the severity of hepatotoxicity, as defined by the Common Terminology Criteria for Adverse Events (CTCAE) [1] [4].

Toxicity Grade ALT/AST Elevation Criteria (without Bilirubin >2x ULN) Recommended Action
Grade 1 >ULN to 3x ULN No dose adjustment required.
Grade 2 >3x to 5x ULN Interrupt dose until recovery to ≤ baseline grade, then resume at the same dose. If Grade 2 recurs, resume at the next lower dose.
Grade 3 >5x to 20x ULN Interrupt this compound until recovery to baseline or Grade ≤1. Resume at the next lower dose. If Grade 3 recurs, discontinue this compound.
Grade 4 >20x ULN Permanently discontinue this compound.
Combined ALT/AST >3x ULN AND Total Bilirubin >2x ULN (in the absence of cholestasis) Permanently discontinue therapy, irrespective of baseline grade [1].

This compound Dose Reduction Scheme [1]:

  • Starting dose: 600 mg/day
  • First reduction: 400 mg/day
  • Second reduction: 200 mg/day
  • Discontinue if unable to tolerate 200 mg/day.

Management and Rechallenge Strategies in Practice

For cases that require dose interruption, the following strategic approaches are supported by recent evidence:

  • Dose Reduction Maintains Efficacy: A post-hoc analysis of phase III trials (MONALEESA-2, -3, -7) demonstrated that patients who required this compound dose reductions due to adverse events maintained overall survival benefit. This confirms that managing toxicity with dose modifications allows patients to continue deriving treatment benefit [5].
  • Switching to an Alternative CDK4/6 Inhibitor: A 2025 multicenter study found that switching to another CDK4/6 inhibitor (specifically, from this compound to palbociclib) after enzyme normalization was a successful strategy for most patients, with no recurrence of severe hepatotoxicity [2] [3]. However, one case report described a patient who developed hepatotoxicity sequentially with both this compound and palbociclib, indicating a potential class effect in some individuals [6].
  • Considerations for Severe Cases: In a documented case of severe this compound-induced liver injury with parenchymal necrosis, the patient was successfully managed with drug withdrawal and corticosteroid treatment (prednisone 60mg), with liver enzymes eventually normalizing [7].

The workflow below summarizes the key decision points in managing hepatotoxicity.

This compound Hepatotoxicity Management Start Abnormal LFTs on this compound Eval Evaluate Severity (Grade 1-4) Start->Eval G1 Grade 1 (>ULN to 3x ULN) Eval->G1 G2 Grade 2 (>3x to 5x ULN) Eval->G2 G3 Grade 3 (>5x to 20x ULN) Eval->G3 G4 Grade 4 (>20x ULN) OR ALT/AST >3x ULN + Bilirubin >2x ULN Eval->G4 Act1 Continue this compound Monitor per schedule G1->Act1 Act2 Interrupt this compound Monitor LFTs G2->Act2 Act3 Interrupt this compound G3->Act3 Act4 Permanently Discontinue This compound G4->Act4 Rec2 Recovery to ≤ Baseline Grade? Act2->Rec2 Rec3 Recovery to Baseline or Grade ≤1? Act3->Rec3 Act2_Resume Resume at Same Dose Rec2->Act2_Resume Yes Act2_Reduce Resume at Next Lower Dose Rec2->Act2_Reduce No Act3_Reduce Resume at Next Lower Dose Rec3->Act3_Reduce Yes Act3_Stop Discontinue if Recurrence Rec3->Act3_Stop No

Experimental Protocol for Hepatotoxicity Assessment in Research

For researchers designing preclinical or clinical studies, the following protocol outlines key steps for assessing causality and managing hepatotoxicity.

Objective: To systematically identify, grade, and manage suspected this compound-induced liver injury in a clinical or research setting.

Materials: Equipment for serum analysis (ALT, AST, Alkaline Phosphatase, Total Bilirubin), serological test kits for viral hepatitis (HAV, HBV, HCV, HEV), autoantibody panels (ANA, ASMA, anti-LKM1), and imaging equipment (Liver Ultrasound).

Procedure:

  • Identification & Documentation:
    • Record the onset, duration, and peak values of LFT abnormalities.
    • Document all concomitant medications, including over-the-counter drugs and herbal supplements [2] [3].
  • Causality Assessment:
    • Systematically exclude alternative causes of liver injury:
      • Perform serological testing for viral hepatitis (HAV, HBV, HCV, HEV).
      • Test for autoimmune hepatitis markers (ANA, ASMA, anti-LKM1).
      • Use ultrasound imaging to rule out biliary obstruction and assess for liver metastases.
    • Apply the Roussel Uclaf Causality Assessment Method (RUCAM). A score of >5 indicates a "probable" or "highly probable" causal link to the drug [7] [3].
  • Severity Grading & Management:
    • Grade the hepatotoxicity according to CTCAE v5.0 criteria.
    • Follow the dose interruption and reduction guidelines outlined in the table above.
    • In a research context, for severe cases with histological evidence of necroinflammation (based on biopsy), consider empirical corticosteroid treatment (e.g., prednisone) as documented in case reports [7].
  • Rechallenge Strategy (Investigational):
    • After LFTs normalize, consider one of the following strategies to evaluate cross-toxicity or patient tolerance:
      • Dose-reduced rechallenge with this compound.
      • Switch to an alternative CDK4/6 inhibitor (e.g., palbociclib) at a standard or reduced dose [2] [3] [6].
    • Monitor LFTs closely before and during the rechallenge period.

References

Ribociclib dose reduction protocols for adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Step-by-Step Dose Reduction Protocol

The following workflow outlines the ribociclib dose adjustment process for managing adverse events.

Start Start: Recommended Dose 600 mg daily (3 weeks on, 1 week off) AE Adverse Event (AE) Occurs Start->AE Manage Manage AE per guidelines (May require dose interruption) AE->Manage Assess Assess Recovery Manage->Assess DR1 First Dose Reduction Reduce to 400 mg daily Assess->DR1 If requires dose reduction Continue Continue Treatment at Current Dose Assess->Continue If resolved to acceptable grade AE2 Adverse Event Occurs DR1->AE2 If AE recurs or new AE appears Cycle Repeats DR2 Second Dose Reduction Reduce to 200 mg daily Discontinue Discontinue this compound Manage2 Manage AE AE2->Manage2 Assess2 Assess Recovery Manage2->Assess2 Assess2->DR2 If requires further reduction Disc_Check Dose < 200 mg required? Assess2->Disc_Check If resolved Disc_Check->Discontinue Yes Disc_Check->Continue No

Key Principles for Implementation:

  • Indication for Reduction: Dose reductions are primarily used to manage treatment-related adverse reactions. The most common reasons are hematological toxicities, such as neutropenia, and other events like QT interval prolongation or hepatotoxicity [1] [2] [3].
  • Stepwise Approach: Reductions should follow the specified sequence: first from 600 mg to 400 mg, then from 400 mg to 200 mg. Dose re-escalation is not permitted after a reduction in the approved early breast cancer setting [1] [3].
  • Discontinuation Rule: Treatment should be permanently discontinued if a dose reduction below 200 mg per day is required [1].

Adverse Event Management Guide

This table lists common adverse reactions and the corresponding management actions as observed in clinical trials.

Adverse Event Frequency in Clinical Trials Recommended Management Action
Neutropenia Very Common (Most frequent cause for reduction) [2] [4] [3] Monitor blood counts. For grade 3/4, dose interruption and/or reduction is effective [2].
Hepatotoxicity (Increased ALT/AST) Common [2] [5] Monitor liver function. Manage with dose interruption and/or reduction as needed [2].
QTc Prolongation Common [5] Monitor ECG and electrolytes. Dose reduction from 600 mg to 400 mg significantly reduces QTcF prolongation [5].
Leukopenia Common [3] Manage with dose reduction [3].

Key Evidence and Practical Considerations

  • Efficacy is Preserved: Multiple high-quality analyses confirm that reducing the dose to manage toxicity does not compromise the clinical benefit of this compound. This holds true for both overall survival in metastatic disease and invasive disease-free survival in the early-stage setting [6] [2] [4].
  • Real-World Timing Considerations: A 2024 real-world study suggested that the timing of dose reductions may influence outcomes. The study found that while late dose reductions (after 3 months) did not negatively impact survival, early reductions (within the first 3 months) were associated with poorer outcomes. This highlights the importance of supportive care to maintain the initial dose intensity whenever possible [7].
  • Lower Starting Dose in Early Breast Cancer: In the adjuvant setting for early breast cancer (NATALEE trial), the approved starting dose is 400 mg, lower than the 600 mg used in metastatic cancer. Even from this lower baseline, further dose reduction to 200 mg for toxicity was shown to maintain efficacy [3] [8].

References

Ribociclib treatment interruption criteria for toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Dose Adjustment Guide for Adverse Reactions

Adverse Event Severity / Criteria Recommended Management
Hepatotoxicity [1] [2] Grade 2 (ALT/AST >3-5 x ULN) Interrupt dose until recovery to ≤ Grade 1, then resume at same dose. If recurs, resume at next lower dose.
Grade 3 (ALT/AST >5-20 x ULN) Interrupt dose until recovery to ≤ Grade 1, then resume at next lower dose. If recurs, discontinue.
Grade 4 (ALT/AST >20 x ULN) Permanently discontinue.
ALT/AST >3x ULN + Bilirubin >2x ULN (without cholestasis) Permanently discontinue.
Neutropenia [1] [2] Grade 3 (ANC 500-1000/mm³) Interrupt dose until recovery to ≤ Grade 2, then resume at same dose. If recurs, interrupt until recovery, then resume at next lower dose.
Grade 3 with fever (Febrile Neutropenia) Interrupt dose until recovery of neutropenia to ≤ Grade 2, then resume at next lower dose.
Grade 4 (ANC <500/mm³) Interrupt dose until recovery to ≤ Grade 2, then resume at next lower dose.

| QTc Prolongation [1] [2] | QTcF >480 ms and ≤500 ms | Interrupt dose until QTcF resolves to ≤480 ms. • eBC: Resume at same dose. • mBC: Resume at next lower dose. | | | QTcF >500 ms | Interrupt dose until QTcF resolves to ≤480 ms, then resume at next lower dose. If recurs, discontinue. | | Other Adverse Reactions [1] | Grade 3 | Interrupt dose until recovery to ≤ Grade 1, then resume at same dose. If recurs, resume at next lower dose. | | | Grade 4 | Permanently discontinue. |

Monitoring and Management Protocols

Adherence to the following monitoring schedules is critical for the early detection and management of adverse events.

  • Liver Function Monitoring [1] [2]:
    • Tests Required: ALT, AST, Alkaline Phosphatase, Total Bilirubin.
    • Schedule: Before initiation, every 2 weeks for the first 2 cycles, at the beginning of each subsequent 4 cycles, and as clinically indicated. Monitor more frequently if Grade 2 or higher abnormalities occur.
  • Hepatotoxicity Management Workflow: The following diagram illustrates the decision-making process for managing elevated liver enzymes during Ribociclib treatment.

Start Baseline LFTs & Start this compound Monitor Routine LFT Monitoring (Per Protocol) Start->Monitor G1 Grade 1 Elevation (ALT/AST >1-3x ULN) Monitor->G1  No Action Needed G2 Grade 2 Elevation (ALT/AST >3-5x ULN) Monitor->G2 G3 Grade 3 Elevation (ALT/AST >5-20x ULN) Monitor->G3 G4 Grade 4 Elevation (ALT/AST >20x ULN) OR ALT/AST >3x ULN + Bilirubin >2x ULN Monitor->G4 Int_G2 Interrupt Dosing G2->Int_G2 Res_G2_Lower Resume at LOWER Dose G2->Res_G2_Lower If recurs after resuming Int_G3 Interrupt Dosing G3->Int_G3 Disc Permanently Discontinue G3->Disc If recurs after resuming G4->Disc Rec_G2 Recovery to ≤Grade 1 Int_G2->Rec_G2 Rec_G3 Recovery to ≤Grade 1 Int_G3->Rec_G3 Res_G2_Same Resume at SAME Dose Rec_G2->Res_G2_Same Res_G3_Lower Resume at LOWER Dose Rec_G3->Res_G3_Lower Res_G2_Same->G2 If Recurs Res_G3_Lower->G3 If Recurs

  • Hematological Monitoring [2]:
    • Test Required: Complete Blood Count (CBC) with differential.
    • Schedule: Before initiation, every 2 weeks for the first 2 cycles, at the beginning of each subsequent 4 cycles, and as clinically indicated.
  • Cardiac Monitoring [1] [2]:
    • Tests Required: Electrocardiogram (ECG) and serum electrolytes (potassium, calcium, phosphorus, magnesium).
    • Schedule: ECG before initiation and approximately on Day 14 of the first cycle. Correct electrolyte abnormalities before initiating treatment.

Key Clinical Context for Researchers

  • Real-World Hepatotoxicity Evidence: A 2025 real-world study found hepatotoxicity occurred in 10.5% of patients treated with CDK4/6 inhibitors (mostly this compound), with a hepatocellular pattern being most common. Risk factors included younger age, herbal supplement use, and hepatitis B carrier status [3].
  • Rechallenge is Often Feasible: The same study reported that after hepatotoxicity and dose interruption, strategies like dose reduction or switching to another CDK4/6 inhibitor allowed most patients to resume therapy safely, with no recurrence of severe hepatotoxicity [3].
  • Dose Reduction Does Not Compromise Efficacy: Exploratory analysis from the NATALEE trial showed that lowering the this compound dose to manage side effects did not impact invasive disease-free survival (iDFS) efficacy, supporting dose modification as a viable management strategy [4].

References

Ribociclib nanoparticle delivery to enhance dissolution rate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common technical questions about ribociclib nanoparticle formulation:

  • Q1: What are the main challenges in formulating this compound nanoparticles, and what strategies can help?

    • A: The primary challenge stems from this compound's classification as a BCS Class IV drug, which means it has both poor solubility and low permeability [1]. Effective strategies to overcome this include:
      • Hybrid Lipid-Polymer Nanoparticles (PLNs): These combine the advantages of liposomes (high biocompatibility) and polymeric nanoparticles (controlled release, high stability) [2] [3].
      • Salt and Cocrystal Formation: Research shows that creating a cocrystal of this compound with coformers like resorcinol can enhance both its solubility and permeability [1].
      • Nanostructured Lipid Carriers (NLCs): These have been used to achieve high drug release and significantly improved bioavailability in experimental models [4].
  • Q2: My formulation has low encapsulation efficiency. What factors should I investigate?

    • A: Low encapsulation efficiency is often linked to the composition and process of the double emulsion method. Key factors to optimize include [3]:
      • Polymer Type and Concentration: Using PLGA (e.g., RESOMER RG 502 S) and optimizing its concentration is critical.
      • Lipid Concentration: The amount of lipid (e.g., glyceryl tristearate) needs to be balanced with the polymer.
      • Surfactant Concentration: Surfactants like Kolliphor P188 stabilize the emulsion. Their concentration must be sufficient to prevent drug leakage.
      • Statistical Optimization: Employ a Box-Behnken design to systematically understand the interaction between these variables and identify the optimal formulation window [3].
  • Q3: The in vitro drug release profile is not optimal. What could be the cause?

    • A: The release profile is highly dependent on the nanoparticle structure and composition.
      • Check the Polymer: The type and ratio of PLGA (50:50 vs. 75:25 lactide:glycolide) determines the degradation rate and thus the drug release kinetics [3].
      • Review Your Characterization: DSC and XRD data should confirm the absence of crystalline drug in the formulation. The presence of crystalline this compound indicates incomplete amorphization, which will lead to slower and incomplete release [2] [3].
  • Q4: Are there any critical drug-drug interactions to consider for in vivo studies?

    • A: Yes. A significant clinical study found that concurrent use of Proton Pump Inhibitors (PPIs) can reduce the efficacy of this compound [5]. Because this compound is a weak base, raising the gastric pH with PPIs decreases its solubility and absorption. It is recommended to avoid PPIs or consider lower-strength alternatives in animal studies and clinical practice [5].

Summary of Key Experimental Data

The table below consolidates key quantitative data from successful this compound nanoparticle formulations to serve as a benchmark for your experiments.

Formulation Parameter Hybrid Lipid-Polymer Nanoparticle (PLN) Cocrystal (RBC-RES) Nanostructured Lipid Carrier (NLC)
System Type Polymer-Lipid Hybrid [2] [3] Molecular Cocrystal [1] Lipid-based [4]
Particle Size 266.9 ± 4.61 nm [2] Information Not Provided Information Not Provided
Encapsulation Efficiency 59.1 ± 2.57 mg/mL [2] Not Applicable Information Not Provided
In Vitro Drug Release ~100% at 90 min (pH 1.2) and 600 min (pH 6.8) [2] Information Not Provided 86.7% release [4]
Permeability Enhancement Increased penetration in everted intestinal sac model [3] 2-fold increase compared to pure drug [1] Information Not Provided
In Vivo Performance (AUC) 5.6-fold increase [2] Information Not Provided 3.54-fold higher bioavailability [4]

Detailed Experimental Protocol: Hybrid Lipid-Polymer Nanoparticles

Here is a detailed methodology for preparing this compound-loaded hybrid nanoparticles using the double emulsion solvent evaporation technique, as described in the research [3].

Materials:

  • Drug: this compound
  • Polymer: PLGA (RESOMER RG 502 S or RG 752 S)
  • Lipid: Glyceryl tristearate (Tristearin)
  • Surfactant: Kolliphor P188
  • Solvent: Ethyl acetate
  • Aqueous Medium: Deionized water purified via a Milli-Q system.

Optimization Workflow: The diagram below outlines the key stages of the formulation process and the critical parameters to control at each step.

G Start Start Formulation DOE Box-Behnken Design • Polymer type & conc. • Lipid concentration • Surfactant concentration Start->DOE W1 Primary Emulsion (W1/O) Dissolve drug & polymer in ethyl acetate Add to lipid melt Homogenize DOE->W1 W2 Double Emulsion (W1/O/W2) Add primary emulsion to aqueous surfactant solution (W2) Probe sonicate W1->W2 Homogenize Eva Solvent Evaporation Stir continuously until organic solvent evaporates W2->Eva Sonicate H Harvest Nanoparticles Centrifuge Wash Lyophilize Eva->H Stir Char Characterization H->Char Opt Optimized Formula Char->Opt Select based on: - Particle Size - Zeta Potential - Loading Capacity

Procedure:

  • Formulation Optimization: Before beginning, use a Box-Behnken statistical design to define the experiment runs. This helps in systematically understanding the impact of independent variables (polymer type/concentration, lipid concentration, surfactant concentration) on your critical quality attributes (particle size, zeta potential, loading capacity) [3].
  • Primary Emulsion (W1/O): Dissolve this compound and PLGA in ethyl acetate. This organic solution is then added to a melted lipid (e.g., glyceryl tristearate). The mixture is homogenized at high speed to form a stable water-in-oil (W1/O) emulsion [3].
  • Double Emulsion (W1/O/W2): The primary W1/O emulsion is poured into an aqueous solution containing the surfactant Kolliphor P188. This mixture is then probe-sonicated on ice to form a double emulsion (W1/O/W2) [3].
  • Solvent Evaporation: The double emulsion is stirred continuously for several hours at room temperature to allow the organic solvent (ethyl acetate) to evaporate, leading to the formation of solid nanoparticles [3].
  • Harvesting: The nanoparticle suspension is centrifuged, the pellet is washed with purified water, and the final product is lyophilized to obtain a dry powder for storage and further testing [3].

Characterization Techniques Checklist

After preparation, comprehensively characterize your formulation using these techniques [2] [3]:

  • Particle Size & Zeta Potential: Using dynamic light scattering (DLS).
  • Surface Morphology: Using Atomic Force Microscopy (AFM).
  • Drug-Polymer Interaction Studies: Fourier Transform Infrared Spectroscopy (FTIR) to rule out incompatibilities.
  • Crystallinity Assessment: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the drug is in an amorphous state within the nanoparticle.
  • In Vitro Drug Release: Using a dialysis bag method in media of different pH (e.g., 1.2 and 6.8) to simulate gastrointestinal conditions.
  • Ex Vivo Permeability: Using the everted intestinal sac model to demonstrate enhanced absorption.
  • In Vivo Pharmacokinetics: Conduct studies in rat models to calculate key parameters like AUC and Cmax, comparing your formulation against the pure drug.

References

Incidence and Characteristics of Ribociclib-Induced Cutaneous Adverse Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative findings from recent clinical studies on Ribociclib-induced cutaneous adverse reactions, providing a foundation for safety monitoring and study design [1].

Characteristic Findings from Real-World Cohort Study (n=91)
Overall Incidence of CAEs 14.3% (13 out of 91 patients)
Most Frequent CAE Types Eczematous dermatitis (53.8%), Maculo-papular reaction (15.4%)
Median Time to Onset 3.9 months (mean)
Severity (Grade) G3 in 8 cases, G2 in 4 cases, G1 in 1 case
Most Common Symptom Pruritus (reported in 100% of patients with CAEs)
Impact on Treatment Interdisciplinary management prevented permanent discontinuation in most patients
Progression-Free Survival (PFS) Better PFS curves for patients experiencing CAEs (P = .04) at median follow-up of 20 months

Management Protocols for Cutaneous Adverse Reactions

An integrated management approach is critical for controlling SCARs and maintaining patients on protocol-defined therapy.

  • Dose Modification Guidelines: The standard protocol is to manage adverse reactions through dose interruptions and/or reductions rather than immediate, permanent discontinuation [2]. The recommended starting dose for advanced breast cancer is 600 mg (three 200 mg tablets) once daily for 21 days, followed by 7 days off [3]. In cases of severe or intolerable skin toxicity, a structured dose reduction is advised [3] [2]. If a dose reduction below 200 mg/day is required, treatment should be discontinued [2].

  • Dermatological Interventions: A combination of therapies is typically employed [1] [4]:

    • Oral antihistamines (e.g., desloratadine, loratadine, hydroxyzine) to manage pruritus.
    • Topical corticosteroids (e.g., clobetasol) for localized rashes and inflammation.
    • Systemic corticosteroids (e.g., oral prednisone) for more severe or widespread reactions.
    • Supportive skin care including regular use of moisturized creams and emollients for xerosis (dry skin).
    • Topical calcineurin inhibitors (e.g., 0.1% tacrolimus ointment) for specific conditions like vitiligo-like lesions.

Uncommon Cutaneous Reactions: Vitiligo-Like Lesions

Case reports document the occurrence of vitiligo-like lesions, an under-recognized adverse effect. One case study reported onset approximately two months after initiating this compound, presenting with intense pruritus, xerosis, paresthesia, and subsequent hypopigmented macules on the face and upper extremities [4].

  • Clinical Diagnosis and Management: Diagnosis is supported by clinical evaluation, Wood's lamp examination (intensifies white color), and histopathology showing an inflammatory infiltrate in the superficial dermis with decreased melanocytes [4]. Management follows the general principles of dose modification and dermatological intervention. In the reported case, the lesions stabilized and pruritus improved with a reduced this compound dose (200 mg daily), alongside treatments including topical tacrolimus and phototherapy [4]. Note that these hypopigmented patches may persist despite symptomatic improvement.

Impact of Adverse Event Management on Treatment Efficacy

Proper management of CAEs is clinically significant. A retrospective analysis suggested that patients who experienced CAEs and were managed with the described integrated approach had better progression-free survival curves compared to those without CAEs, though this observation requires further validation [1]. Furthermore, a post-hoc analysis of the NATALEE trial indicated that in the early breast cancer setting, dose reductions of this compound to manage adverse events did not negatively impact efficacy (invasive disease-free survival), underscoring that maintaining treatment at a tolerated dose is a viable strategy [2].

Experimental Workflow for Managing Severe Cutaneous Reactions

The following diagram illustrates the logical workflow and decision-making process for managing a severe cutaneous adverse reaction in a patient or study subject receiving this compound, integrating the protocols described above.

Start Severe Cutaneous Adverse Reaction (SCAR) Identified A Confirm SCAR diagnosis and severity grade (CTCAE v5.0) Start->A B Immediately initiate symptomatic care: - Oral antihistamines - Topical/systemic steroids - Moisturizers A->B C Interrupt this compound dosing as per protocol B->C D Re-evaluate patient after symptomatic management C->D E Symptoms improved and tolerable? D->E F Resume this compound at one dose level reduction (e.g., from 600mg to 400mg) E->F Yes H Permanently discontinue this compound E->H No G Continue treatment with close monitoring and maintenance symptomatic care F->G

References

Ribociclib versus Palbociclib efficacy comparison HR+ HER2- breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety at a Glance

The table below summarizes the comparative efficacy and safety data for Ribociclib and Palbociclib from key real-world studies and clinical trials.

Aspect This compound Palbociclib Context & Notes
Median PFS (1st-line + Letrozole) 27 months [1] 20 months [1] Real-world study (120 pts). Difference was not statistically significant (p=0.25) [1].
Median PFS (1st-line + Letrozole) 42.93 months [2] 39.40 months [2] Prospective Indian cohort (60 pts). Difference was not statistically significant (p=0.26) [2].
Overall Survival (OS) 3-year OS: 87% [1] 3-year OS: 55.5% [1] Real-world study. Difference was statistically significant (p=0.03) [1].
Overall Survival (OS) Median OS: 45.51 months [2] Median OS: 41.98 months [2] Prospective Indian cohort. Difference was not statistically significant (p=0.15) [2].
Common Adverse Events Neutropenia, hepatotoxicity, prolonged QTc interval [2] [3] Neutropenia [4] [2]
Grade 3/4 Neutropenia 6% [2] 16% [2] 38% rate reported in another Palbociclib study (n=53) [4].
Dose Adjustments 3% of patients [2] 16% of patients [2] Due to adverse events.

Key Insights and Supporting Data

  • Overall Efficacy: Both drugs are highly effective first-line treatment options for HR+/HER2- metastatic breast cancer and demonstrate comparable efficacy in real-world settings [1] [2]. A 2025 meta-analysis confirms that real-world outcomes for these CDK4/6 inhibitors align with the efficacy demonstrated in pivotal randomized controlled trials [5].
  • Overall Survival Signal: While some studies show comparable median OS, one 2025 real-world analysis reported a significantly higher 3-year overall survival rate with this compound (87%) versus Palbociclib (55.5%) [1]. This aligns with the robust OS advantage this compound has shown in phase 3 clinical trials like MONALEESA [1].
  • Safety and Tolerability: The most common adverse event for both is hematologic, particularly neutropenia, but it is generally manageable and rarely leads to treatment discontinuation [4] [2]. This compound has a distinct safety profile requiring monitoring for non-hematologic effects like QTc prolongation and hepatotoxicity [3].

Mechanisms of Action and Clinical Workflow

This compound and Palbociclib share a common mechanism of action as CDK4/6 inhibitors. The diagram below illustrates this pathway and its role in the standard management of HR+/HER2- metastatic breast cancer.

cluster_pathway CDK4/6 Inhibitor Mechanism of Action cluster_workflow Generalized Treatment & Monitoring Workflow cluster_monitoring GrowthSignals Growth Signals CyclinD Cyclin D GrowthSignals->CyclinD CDK46 CDK 4/6 CyclinD->CDK46 RbProtein Rb Protein (inactive) CDK46->RbProtein Phosphorylates E2F E2F Transcription Factor RbProtein->E2F Releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle CDK46i This compound / Palbociclib CDK46i->CDK46 Inhibits Start Diagnosis of HR+/HER2- MBC Decision Treatment Decision: CDK4/6i + Endocrine Therapy Start->Decision Admin Drug Administration Palbociclib: 125mg/day This compound: 600mg/day (21 days on, 7 days off) Decision->Admin Monitor Routine Monitoring Admin->Monitor Lab Laboratory Tests - CBC (every cycle) - Liver Function (LFTs) Monitor->Lab Cardiac Cardiac Monitoring - ECG (for this compound) Monitor->Cardiac Imaging Radiological Assessment - PET-CT (every 3-6 cycles) Monitor->Imaging

Interpretation and Clinical Implications

  • Making a Choice: The choice between this compound and Palbociclib often depends on individual patient factors and risk profiles. This compound may be considered when there is a focus on potential overall survival benefits, provided that its specific side effects (like QTc prolongation) can be adequately managed. Palbociclib remains a well-established option with a manageable safety profile centered on neutropenia [1] [2].
  • Consider Patient-Specific Factors: Key considerations include the patient's predisposition to specific toxicities (e.g., existing liver conditions or risk of QTc prolongation), and the availability of monitoring infrastructure (e.g., for ECG) [2] [3].
  • Generating Robust Evidence: The consistent performance of these drugs in real-world studies, which often include more diverse patient populations than clinical trials, strengthens the evidence for their use and generalizability [1] [5].

References

Ribociclib overall survival benefit in MONALEESA trials

Author: Smolecule Technical Support Team. Date: February 2026

Overall Survival Results from MONALEESA Trials

The table below summarizes the key OS findings from the three pivotal phase III MONALEESA trials.

Trial (Population) Treatment Regimen Control Arm Median OS (Months) Hazard Ratio (HR) for OS References
MONALEESA-2 (Postmenopausal, 1L) Ribociclib + Letrozole Letrozole 63.9 vs. 51.4 0.765 (95% CI: 0.628-0.932) [1] [2]
MONALEESA-3 (Postmenopausal, 1L subgroup) This compound + Fulvestrant Fulvestrant 67.6 vs. 51.8 0.673 (95% CI: 0.504-0.899) [3] [2]
MONALEESA-7 (Premenopausal, 1L) This compound + NSAI + Goserelin NSAI + Goserelin 58.7 vs. 47.7* 0.798 (95% CI: 0.615-1.035) [4] [2]

Note: The OS benefit in the MONALEESA-7 ITT population was statistically significant at the primary analysis (HR=0.71; 95% CI: 0.54-0.95). The extended follow-up result shown here is observational. [4] [2]

Experimental Methodology and Trial Designs

The MONALEESA trials shared core design principles while investigating different patient populations and endocrine therapy (ET) partners.

G Core_Design Core MONALEESA Trial Design • Phase III, Randomized, Double-Blind, Placebo-Controlled • Primary Endpoint: Progression-Free Survival (PFS) • Key Secondary Endpoint: Overall Survival (OS) Pop1 MONALEESA-2 Population • Postmenopausal women • 1st-line treatment • No prior therapy for ABC Core_Design->Pop1 Pop2 MONALEESA-3 Population • Postmenopausal women • 1st-line (de novo/late relapse) OR • 2nd-line (1 prior ET) Core_Design->Pop2 Pop3 MONALEESA-7 Population • Pre-/perimenopausal women • 1st-line treatment • No prior ET for ABC Core_Design->Pop3 Biomarker Exploratory Biomarker Analysis • Tumor intrinsic subtyping (PAM50) • Gene expression profiling Core_Design->Biomarker Performed in subgroup ET1 Endocrine Therapy Partner: Letrozole Pop1->ET1 ET2 Endocrine Therapy Partner: Fulvestrant Pop2->ET2 ET3 Endocrine Therapy Partner: NSAI (Letrozole/Anastrozole) + Goserelin Pop3->ET3

Key Methodological Details:

  • Common Protocol: All three trials were phase III, randomized, double-blind, and placebo-controlled. [1] [5] [4] The primary endpoint was Progression-Free Survival (PFS), with OS as a key secondary endpoint.
  • Stratification: Randomization was stratified by the presence or absence of liver and/or lung metastases and prior treatment status. [5] [4]
  • Biomarker Analysis: In exploratory analyses, tumor samples underwent PAM50 intrinsic subtyping. This identified four subtypes: Luminal A, Luminal B, HER2-enriched, and Basal-like, which were analyzed for their prognostic and predictive value. [1]

Biomarker and Subgroup Analyses

Further analyses explored the consistency of this compound's benefit across different patient subgroups and biological markers.

G Analysis Biomarker & Subgroup Analyses Subtype OS by Intrinsic Subtype (PAM50 Assay) Analysis->Subtype Site OS by Metastatic Site (MONALEESA-2) Analysis->Site Dose Impact of Dose Reduction Analysis->Dose Result1 • Luminal A: HR 0.75 • Luminal B: HR 0.69 • HER2-Enriched: HR 0.60 • Basal-like: HR 1.89 (NS) Subtype->Result1 Result2 • Bone-only: HR 0.78 • Liver mets: HR 0.81 • Liver/Lung mets: HR 0.81 • <3 sites: HR 0.78 • ≥3 sites: HR 0.71 Site->Result2 Result3 • No compromise in OS • Median OS similar with/without reduction Dose->Result3

Key Findings from Subgroup Analyses:

  • Intrinsic Subtype: this compound provided a significant OS benefit across Luminal A, Luminal B, and HER2-enriched subtypes, with the greatest magnitude observed in HER2-enriched. No significant benefit was observed in the small subgroup of patients with Basal-like tumors. [1]
  • Metastatic Site: The OS benefit was consistent regardless of the presence or number of metastases (e.g., bone-only, liver, lung). [1]
  • Dose Reductions: Analysis confirmed that dose reductions (e.g., from 600 mg to 400 mg or 200 mg) to manage adverse events did not compromise overall survival, supporting the feasibility of maintaining treatment efficacy while managing toxicity. [6]

Cross-Trial Comparison and Safety

When considering this compound in the context of other CDK4/6 inhibitors, both efficacy and safety profiles are important.

  • Overall Survival in Network Meta-Analysis: A 2024 network meta-analysis of seven phase III trials found no statistically significant differences in OS between this compound, abemaciclib, and palbociclib when combined with endocrine therapy. [7]
  • Safety and Tolerability Profile: While the three CDK4/6 inhibitors have differing toxicity profiles, the analysis highlighted that treatment discontinuation and death due to adverse events were significantly higher with abemaciclib compared to both palbociclib and this compound. [7] Common grade 3/4 adverse events with this compound include neutropenia, which is manageable with monitoring. [5]

References

Ribociclib real-world evidence versus clinical trial outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Ribociclib Outcomes: Real-World Evidence vs. Clinical Trials

Aspect Real-World Evidence (Metastatic Setting) Clinical Trial (Early Breast Cancer - NATALEE)

| Study Context | • Population: HR+/HER2- Metastatic Breast Cancer (MBC) [1]Regimen: this compound or Palbociclib + Fulvestrant [1]Design: Multicenter, retrospective cohort [1] | • Population: HR+/HER2- Early Breast Cancer (EBC) at high risk of recurrence [2] [3]Regimen: this compound + Non-Steroidal Aromatase Inhibitor (NSAI) [3]Design: International, open-label, randomized Phase 3 trial [3] | | Key Efficacy Results | • Median PFS: 12.9 months (entire cohort) [1]Median OS: 48.5 months (this compound + Fulvestrant) [1]Efficacy in Resistant Disease: Lower PFS in primary endocrine-resistant disease [1] | • iDFS Hazard Ratio: 0.716 (95% CI, 0.618-0.829); 28.4% risk reduction [2] [4]5-Year iDFS Rate: 85.5% (vs. 81.0% with NSAI alone) [4]OS Trend: HR 0.800 (95% CI, 0.637-1.003); positive trend [2] | | Safety Profile | Information not specified in the retrieved results. | • No new safety signals after treatment completion [2]. • No cumulative toxicity or delayed effects observed post-treatment [2]. | | Key Comparisons | • No significant difference in PFS or OS between this compound and Palbociclib when combined with Fulvestrant [1]. | • Consistent iDFS benefit across all subgroups, including node-negative patients (HR, 0.606) [2] [4]. |


Detailed Methodologies and Context

To accurately interpret the data in the table, it is essential to understand the distinct designs and patient populations of these studies.

Real-World Study Protocol (Metastatic Setting)

The real-world data comes from a multicenter, retrospective cohort study conducted by the Turkish Oncology Group (TOG) [1].

  • Objective: To evaluate the real-world effectiveness of palbociclib or this compound combined with fulvestrant in patients with HR+/HER2- metastatic breast cancer.
  • Patient Population: 522 patients from general clinical practice, not limited by the strict eligibility criteria of clinical trials.
  • Data Collection: Retrospective analysis of patient records.
  • Primary Endpoints: Real-world progression-free survival (rwPFS) and overall survival (OS).
  • Statistical Analysis: Used Kaplan-Meier method to estimate median PFS and OS, and log-rank test to compare outcomes between the this compound and palbociclib groups [1].
Clinical Trial Protocol (Early Setting - NATALEE)

The NATALEE trial is a pivotal Phase 3, randomized, open-label study investigating this compound in a curative setting [3].

  • Objective: To determine if adding this compound to standard endocrine therapy reduces the risk of cancer recurrence in high-risk early breast cancer.
  • Patient Population: 5,101 patients with Stage IIA (select high-risk), IIB, or III HR+/HER2- early breast cancer.
  • Intervention: this compound (400 mg/day, 3-weeks-on/1-week-off for 3 years) plus a NSAI (for at least 5 years) vs. NSAI alone.
  • Primary Endpoint: Investigator-assessed Invasive Disease-Free Survival (iDFS), defined as time from randomization to invasive recurrence, new primary cancer, or death.
  • Statistical Analysis: Efficacy analyzed in the Intent-to-Treat (ITT) population using a stratified Cox proportional hazards model to calculate Hazard Ratios (HR) and confidence intervals (CI) [3].

The following workflow diagram illustrates the design and primary outcomes of the NATALEE trial.

G 5,101 Patients Randomized 5,101 Patients Randomized Arm A: this compound + NSAI Arm A: this compound + NSAI 5,101 Patients Randomized->Arm A: this compound + NSAI Arm B: NSAI alone Arm B: NSAI alone 5,101 Patients Randomized->Arm B: NSAI alone Primary Endpoint: iDFS Primary Endpoint: iDFS Arm A: this compound + NSAI->Primary Endpoint: iDFS Key Secondary Endpoints Key Secondary Endpoints Arm A: this compound + NSAI->Key Secondary Endpoints Arm B: NSAI alone->Primary Endpoint: iDFS Arm B: NSAI alone->Key Secondary Endpoints Result: HR 0.716\n(95% CI: 0.618-0.829) Result: HR 0.716 (95% CI: 0.618-0.829) Primary Endpoint: iDFS->Result: HR 0.716\n(95% CI: 0.618-0.829) 55.4 mo median follow-up Distant DFS: HR 0.709\nOverall Survival Trend: HR 0.800 Distant DFS: HR 0.709 Overall Survival Trend: HR 0.800 Key Secondary Endpoints->Distant DFS: HR 0.709\nOverall Survival Trend: HR 0.800


Interpretation and Research Implications

The data reveals critical insights for researchers and drug development professionals:

  • Complementary Evidence: The real-world study and NATALEE trial address different stages of the disease (metastatic vs. early). Their findings are not contradictory but complementary, building a comprehensive efficacy profile for this compound across the breast cancer continuum.
  • Real-World Generalizability: The real-world data confirms that the efficacy of CDK4/6 inhibitors (this compound and palbociclib) is maintained in a broader, less-selected patient population treated in routine practice, though with lower PFS compared to pivotal trials in the first-line metastatic setting due to likely more prior therapies and comorbidities [1].
  • Practice-Changing Data: The NATALEE trial provides robust Level 1 evidence supporting the extension of this compound's use into the adjuvant setting, showing a significant and sustained reduction in the risk of recurrence [2] [3] [4]. The increasing absolute iDFS benefit over time (from 2.7% at 3 years to 4.5% at 5 years) is a key finding for long-term clinical benefit [4].
  • Cross-Trial Comparisons: An indirect treatment comparison (MAIC) suggests that in the early breast cancer setting, this compound + NSAI and abemaciclib + ET have similar efficacy but different safety profiles [5]. This highlights the importance of safety and tolerability in adjuvant treatment decisions.

References

Ribociclib efficacy in specific subgroups visceral metastases

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data in Subgroups with Visceral Metastases

The table below summarizes key efficacy outcomes for ribociclib in patients with visceral metastases from pivotal clinical trials.

Trial / Analysis Patient Population Treatment Arms Key Efficacy Endpoints
MONALEESA Pooled Analysis [1] 1L pre- and postmenopausal patients with visceral metastases (n=709) from MONALEESA-2, -3, -7 This compound + Endocrine Therapy (ET) vs Placebo + ET Median OS: >60 months at 72 months median follow-up (Exploratory analysis)
MONALEESA-3 [1] 1L/2L postmenopausal patients with visceral metastases (n=440) This compound + Fulvestrant vs Placebo + Fulvestrant Median OS: 41.0 mo vs 39.4 mo; HR=0.804 (Exploratory analysis)
RIGHT Choice (Phase II) [2] Premenopausal patients with aggressive disease (incl. visceral crisis), without visceral crisis subgroup (n=116) This compound + AI + goserelin vs Combination Chemotherapy Median PFS: 24.0 mo vs 12.8 mo; HR=0.42 (95% CI: 0.25-0.70)
Real-World Study (Pakistan) [3] Patients with visceral metastatic disease (n=27) This compound + ET Median PFS: Shorter vs non-visceral disease. Median OS: 30.8 months (Overall cohort)

Detailed Experimental Protocols

Understanding the design of the cited trials is crucial for interpreting the data.

  • MONALEESA Trials (Pooled Analysis)

    • Objective: To evaluate the overall survival (OS) benefit of this compound plus endocrine therapy in first-line patients with visceral metastases.
    • Design: Exploratory, pooled subgroup analysis of 1,889 patients from the MONALEESA-2, -3, and -7 Phase III trials. The subgroup with visceral metastases consisted of 709 patients receiving first-line therapy [1].
    • Endpoints: The primary endpoint for the individual trials was Progression-Free Survival (PFS); OS was a key secondary endpoint. This analysis focused on OS in the visceral metastases subgroup [1].
    • Methodology: Patients were randomized to receive this compound or placebo in combination with various endocrine therapies (letrozole, fulvestrant, or tamoxifen/NSAI). The analysis was not pre-specified and is considered hypothesis-generating [1].
  • RIGHT Choice Trial

    • Objective: To compare the efficacy of this compound plus endocrine therapy versus combination chemotherapy in premenopausal patients with aggressive HR+/HER2- advanced breast cancer [2].
    • Design: Randomized, open-label, Phase II trial. Patients were randomized to receive either this compound + an aromatase inhibitor (AI) + goserelin or physician's choice of combination chemotherapy (docetaxel/capecitabine, paclitaxel/gemcitabine, or capecitabine/vinorelbine) [2].
    • Endpoints: The primary endpoint was Progression-Free Survival (PFS). Overall survival was a secondary endpoint but was not mature at the time of reporting [2].
    • Methodology: The trial specifically enrolled patients with aggressive disease, defined by symptomatic visceral metastases, rapid disease progression, or other high-risk features. The results for the subgroup without visceral crisis are highlighted in the table above [2].

Mechanism of Action and Emerging Resistance Insights

The efficacy of CDK4/6 inhibitors like this compound is rooted in their mechanism of action, but understanding resistance is key for drug development.

  • Primary Mechanism: this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases, when complexed with cyclin D, phosphorylate and inactivate the retinoblastoma (Rb) protein, driving cell cycle progression from the G1 to S phase. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to G1 cell cycle arrest and cellular senescence [4] [5].

  • Emerging Understanding of Resistance and Facilitation: Preclinical research indicates that, under this compound pressure, a fascinating interaction can occur between sensitive and resistant cell lineages. Resistant cells have been shown to facilitate the survival and growth of sensitive cells.

    • Mechanism of Facilitation: Resistant cells upregulate enzymes in the estrogen biosynthesis pathway (such as aromatase and HSD17β1), leading to increased production and secretion of estradiol. This local estradiol then activates estrogen signaling in the co-existing sensitive cells, helping them to survive and proliferate despite the presence of the CDK4/6 inhibitor. This process is termed "facilitation" [6].
    • Experimental Workflow: The diagram below outlines the experimental process used to discover this facilitation mechanism.

G Start Develop this compound-Resistant Cell Lineages A Culture Sensitive and Resistant Cells Start->A B Treat Co-cultures with This compound A->B C Observe Facilitated Growth of Sensitive Cells B->C D Analyze Conditioned Media (LC-MS/MS) C->D E Identify Estradiol Overproduction D->E F Validate via Estrogen Signaling Blockade E->F

Interpretation and Competitive Context

  • Efficacy in Visceral Disease: The data robustly supports the efficacy of this compound-based therapy in patients with visceral metastases, showing a consistent overall survival benefit. The RIGHT Choice trial further extends this evidence to aggressive disease, challenging the old paradigm that chemotherapy is universally required in these settings [1] [2].
  • Considerations and Limitations: While compelling, some data are from exploratory or subgroup analyses and should be interpreted as hypothesis-generating. Real-world studies, while valuable, may be influenced by confounding factors not adjusted for in randomized trials [1] [3] [2].
  • Indirect Comparisons: A 2025 letter critiquing a real-world study highlighted that cross-trial comparisons of different CDK4/6 inhibitors are complex due to differences in patient populations, such as the number of premenopausal patients or prior therapies. This underscores the difficulty in declaring superiority based on indirect evidence [7].

References

Ribociclib quality of life outcomes in metastatic breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Ribociclib: Efficacy, Safety & Quality of Life Overview

Aspect Key Findings Context & Comparative Data
Sleep Quality Associated with fewer insomnia problems and better sleep quality compared to other CDK4/6 inhibitors [1]. Based on real-world data using the Pittsburgh Sleep Quality Index (PSQI) [1].
Global QoL Impact No significant difference in patient-reported QoL was found between treatment arms in clinical trials [2]. Consistent finding across the MONALEESA trials, indicating QoL is maintained on therapy [2].
Fatigue & Mental Health Mental fatigue and loss of appetite were identified as negative predictors of patient survival [1]. Assessed via the EORTC QLQ-C30 and DASS-21 questionnaires; comorbidities worsen fatigue and depression/stress scores [1].

| Overall Survival (OS) | Demonstrates significant OS benefit in phase 3 trials [3] [4]. A network meta-analysis found no statistically significant difference in OS between the three CDK4/6 inhibitors [5]. | - MONALEESA-2 (Postmenopausal): Median OS of 63.9 months with this compound + letrozole [3].

  • Meta-Analysis: No significant OS difference between this compound, palbociclib, and abemaciclib [5]. | | Progression-Free Survival (PFS) | Effective at improving PFS. Real-world data shows variation based on population and setting [3] [6]. | - MONALEESA-2: Median PFS of 25.3 months vs. 16.0 months with letrozole alone [3].
  • Real-World (South Asia): Median PFS of 14.7 months [3].
  • Indian Cohort: Median PFS of 42.93 months [6]. | | Common Adverse Events | Manageable safety profile. The most common high-grade adverse event is neutropenia [3] [6] [5]. | - Neutropenia: Most frequent adverse event (68% any grade, 6-23% Grade 3/4) [3] [6].
  • GI Toxicity: this compound and abemaciclib associated with more grade 1-2 vomiting than palbociclib [5].
  • Liver Issues: this compound associated with a higher risk of grade 3-4 transaminitis than abemaciclib [5]. |

Key Experimental Methodologies

The data in the comparison guide comes from robust clinical study designs. Here are the methodologies for the key experiments cited:

  • Real-World QoL Study (2025) [1]: This prospective single-center study used four internationally validated questionnaires—EORTC QLQ-C30 (global health status), DASS-21 (depression, anxiety, stress), MFI (fatigue), and PSQI (sleep quality)—to assess 76 patients with metastatic breast cancer treated with CDK4/6 inhibitors in a real-world setting.
  • Phase III MONALEESA Trials [2]: The MONALEESA-2, -3, and -7 are randomized, double-blind, placebo-controlled phase 3 trials that evaluated the efficacy and safety of this compound + endocrine therapy versus placebo + endocrine therapy. Patient-Reported Outcomes (PROs) were collected using standardized tools like EORTC QLQ-C30 and BR23 to systematically evaluate quality of life.
  • Network Meta-Analysis (2024) [5]: This analysis pooled data from seven phase 3 randomized clinical trials (PALOMA, MONALEESA, MONARCH series) to indirectly compare the overall survival and safety of the three CDK4/6 inhibitors. It used advanced statistical models to synthesize trial-level data for comparative evaluation.

CDK4/6 Inhibitor QoL Assessment Framework

The following diagram illustrates the logical relationship between CDK4/6 inhibitor treatment, the key quality of life domains assessed, and the resulting patient outcomes, based on the methodologies described in the studies [1].

cluster_domains Core QoL Domains Monitored Start HR+/HER2- Metastatic Breast Cancer Diagnosis Treatment CDK4/6 Inhibitor + Endocrine Therapy Start->Treatment QoL_Assessment Quality of Life (QoL) Assessment (Validated Questionnaires) Treatment->QoL_Assessment Global Global Health Status (EORTC QLQ-C30) QoL_Assessment->Global Psychological Psychological State (DASS-21) QoL_Assessment->Psychological Fatigue Fatigue (MFI) QoL_Assessment->Fatigue Sleep Sleep Quality (PSQI) QoL_Assessment->Sleep Outcomes Patient Outcomes: - Survival (PFS, OS) - Symptom Burden - Treatment Tolerability Global->Outcomes Maintained Psychological->Outcomes Impacted by Comorbidities Fatigue->Outcomes Predicts Survival Sleep->Outcomes This compound Advantage

Interpretation of Findings for Professionals

For researchers and drug development professionals, the data suggests several key points:

  • Differentiated QoL Profile: While all CDK4/6 inhibitors maintain overall global quality of life, this compound may offer a distinct advantage in sleep quality, an important factor for long-term treatment adherence [1].
  • Safety-Driven Decisions: The choice between CDK4/6 inhibitors may often be guided by their differing safety and tolerability profiles rather than major efficacy differences, to minimize treatment discontinuation and preserve QoL [5].
  • Holistic Patient View: Comprehensive QoL assessment using multiple specialized tools is crucial, as it can reveal insights—such as the impact of mental fatigue on survival—that global health scores alone might miss [1].

References

Ribociclib long-term follow-up data and survival benefits

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Efficacy and Survival Outcomes of Ribociclib

The long-term benefit of this compound is evident in both the early (adjuvant) and advanced/metastatic breast cancer settings. The tables below summarize the key efficacy and safety data from major clinical trials.

Endpoint This compound + ET ET Alone Hazard Ratio (HR) & 95% CI Absolute Improvement
5-year iDFS (Invasive Disease-Free Survival) 85.5% 81.0% HR=0.716 (0.618-0.829) 4.5%
5-year iDFS - Node-Negative (N0) - - HR=0.606 (0.372-0.986) 5.7%
5-year iDFS - Node-Positive (N1-3) - - HR=0.737 (0.631-0.860) 4.4%
Distant DFS (Distant Disease-Free Survival) - - HR=0.709 (0.608-0.827) -
Overall Survival (OS) (Trend, data immature) 94.1% (5-yr rate) 92.5% (5-yr rate) HR=0.800 (0.637-1.003) -

Table 2: Comparative Efficacy and Safety of CDK4/6 Inhibitors in Advanced/Metastatic Breast Cancer (Network Meta-Analyses) [3] [4] [5]

Parameter This compound + ET Palbociclib + ET Abemaciclib + ET Comparative Findings
Overall Survival (OS) Significant benefit shown in pivotal trials [4] [1] - - No statistically significant difference in OS between the three CDK4/6 inhibitors was found in network meta-analyses [4].
Progression-Free Survival (PFS) - - - All CDK4/6i + ET are superior to ET alone. One analysis ranked abemaciclib + AI and palbociclib + AI highest for PFS [3].
Key Safety Profile Manageable neutropenia; QTc interval prolongation [6] More neutropenia [4] More GI toxicity (diarrhea) [4] Safety Differences: Abemaciclib had more GI toxicity. Palbociclib caused more neutropenia. Treatment discontinuation due to AEs was higher with abemaciclib [4].

Experimental Protocols and Methodologies

The data in this guide is derived from large, randomized Phase III clinical trials and subsequent meta-analyses. Below are the methodologies for the key studies cited.

NATALEE Trial Protocol (Early Breast Cancer) [1] [2]
  • Trial Design: Global, multicenter, randomized, open-label, Phase III trial.
  • Patient Population: 5,101 adults with Stage II and III HR+/HER2- early breast cancer at high risk of recurrence, including those with node-negative (N0) disease.
  • Intervention Group: this compound (400 mg/day, 3-weeks-on/1-week-off) + a non-steroidal aromatase inhibitor (NSAI; anastrozole or letrozole) for 3 years.
  • Control Group: NSAI alone for at least 5 years.
  • Primary Endpoint: Invasive Disease-Free Survival (iDFS) as defined by STEEP criteria. iDFS is the time from randomization to the first occurrence of invasive local, regional, or distant recurrence, a new primary cancer, or death from any cause.
  • Secondary Endpoints: Overall Survival (OS), Distant Disease-Free Survival (DDFS), Relapse-Free Survival (RFS), and safety.
MONALEESA Trial Series Protocol (Advanced Breast Cancer) [6] [1]
  • Trial Design: Pivotal Phase III, randomized, double-blind, placebo-controlled trials (MONALEESA-2, -3, -7).
  • Patient Population: Men and women (pre-/peri- and postmenopausal) with HR+/HER2- advanced or metastatic breast cancer.
  • Intervention: this compound (600 mg/day, 3-weeks-on/1-week-off) + endocrine therapy (Letrozole, Fulvestrant, or Tamoxifen).
  • Control: Placebo + endocrine therapy.
  • Primary Endpoint: Progression-Free Survival (PFS) by investigator assessment.
  • Key Secondary Endpoint: Overall Survival (OS).
Network Meta-Analysis (NMA) Methodology [3] [4]
  • Objective: To compare the relative efficacy and safety of different CDK4/6 inhibitors in the absence of head-to-head randomized trials.
  • Data Sources: Systematic literature searches of biomedical databases (e.g., PubMed, Embase, Cochrane Library) for Phase III RCTs.
  • Statistical Analysis: A Bayesian network meta-analysis was performed to indirectly compare treatments across different trials. Outcomes were pooled using hazard ratios (HR) for time-to-event data (PFS, OS) and odds ratios (OR) for adverse events, with 95% confidence intervals (CI).
  • Outcome Measures: Primary: PFS and OS. Secondary: Objective Response Rate (ORR) and incidence of Adverse Events (AEs).

Mechanism of Action: this compound Signaling Pathway

This compound is a highly selective, orally bioavailable dual inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The following diagram illustrates its mechanism of action within the cancer cell cycle.

The diagram above illustrates how this compound targets the core cell cycle machinery. In cancer cells, this compound inhibits the Cyclin D-CDK4/6 complex, preventing the phosphorylation and inactivation of the retinoblastoma (Rb) protein. Active Rb continues to suppress the E2F transcription factor, thereby halting the transition from the G1 to the S phase and inducing cell cycle arrest [7] [6].

Pharmacokinetic and Safety Management

Understanding this compound's properties is crucial for clinical management [6]:

  • Dosing: The recommended starting dose is 600 mg once daily (3-weeks-on/1-week-off). Dose reductions to 400 mg and then 200 mg are recommended for managing adverse events.
  • Key Pharmacokinetics: Rapidly absorbed with a half-life of ~32 hours. It is primarily metabolized by the liver enzyme CYP3A4.
  • Common Adverse Events: The most frequent are neutropenia and QTc interval prolongation. These are manageable, dose-dependent, and reversible with dose modifications.
  • No clinically relevant impact on exposure was found for age, body weight, mild hepatic impairment, mild-to-moderate renal impairment, or food intake. Concomitant use with strong CYP3A inhibitors/inducers should be avoided.

Conclusion

For researchers and drug developers, the long-term data solidifies this compound's profile as a foundational therapy in HR+/HER2- breast cancer. Its key differentiators include:

  • Consistent Overall Survival Benefit: It is the only CDK4/6 inhibitor to demonstrate a statistically significant OS benefit across three Phase III trials in the advanced setting (MONALEESA-2, -3, -7) [1].
  • Expanded Indication in Early Breast Cancer: The NATALEE trial demonstrates significant and sustained iDFS benefit in the broadest population, including stage II and node-negative patients [1] [2].
  • Distinct Safety Profile: While all CDK4/6 inhibitors require monitoring, this compound's profile is characterized by manageable neutropenia and QTc prolongation, which differs from the GI toxicity seen with abemaciclib [4].

References

×

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

434.25425761 g/mol

Monoisotopic Mass

434.25425761 g/mol

Heavy Atom Count

32

Appearance

A crystalline solid

UNII

TK8ERE8P56

Drug Indication

Kisqali (ribociclib) is a selective cyclin-dependent kinase inhibitor, a class of drugs that help slow the progression of cancer by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6). These proteins, when over-activated, can enable cancer cells to grow and divide too quickly. Targeting CDK4/6 with enhanced precision may play a role in ensuring that cancer cells do not continue to replicate uncontrollably.
Kisqali is indicated for the treatment of women with hormone receptor (HR)�positive, human epidermal growth factor receptor 2 (HER2)�negative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In pre� or perimenopausal women, the endocrine therapy should be combined with a luteinising hormone�releasing hormone (LHRH) agonist.
Treatment of neuroblastoma

Livertox Summary

Ribociclib is a unique cyclin-dependent kinase inhibitor that is used in combination with aromatase inhibitors in the treatment of postmenopausal women with metastatic breast cancer. Ribociclib is associated with a moderate rate of serum aminotransferase elevations during therapy, and to clinically apparent liver injury in a proportion of these.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Inhibition of cyclin-dependent kinase 4 and 6 (CDK4/6) may provide protection against oncogenic processes in specific tissue types. For example, CDK4 is not required for normal mammary tissue development based on knockout mouse studies, but it is needed for growth of Ras-induced mammary tumors, suggesting a potential therapeutic window for treatment with lower toxicity. Ribociclib was reported to be a most selective CDK4/6 inhibitor and to have dose dependent antitumor activity in a number of preclinical models. It inhibited growth of tumor cells by arresting the cells at the G1 checkpoint, which prevents the tumor cells from proliferating.

Absorption Distribution and Excretion

Ribociclib is orally bioavailable, highly selective inhibitor of CDK4/6 kinases with inhibitory IC50 concentrations in the low nanomolar range. Following oral dosing, ribociclib was rapidly absorbed with median Tmax ranging from 1 to 5 hours. Plasma concentrations increased approximately 2- to 3-fold from Cycle 1 Day 1 to Cycle 1 Day 18/21 due to accumulation, with steady state reached by approximately Day 8 on the basis of trough concentrations after repeated daily dosing. Dose-proportionality analyses demonstrated that exposure to ribociclib increased with dose, with both Cmax and area under the curve (AUC) increasing slightly more than proportional to dose, over the dose range 50–1,200 mg/day

Wikipedia

Ribociclib
2,3-Epoxybutane

Biological Half Life

32.6 hours

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Kwapisz D. Cyclin-dependent kinase 4/6 inhibitors in breast cancer:
palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017
Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review.
PubMed PMID: 28741274.
2: Zangardi ML, Spring LM, Blouin GC, Bardia A. Ribociclib for post-menopausal
women with HR+/HER2- advanced or metastatic breast cancer. Expert Rev Clin
Pharmacol. 2017 Nov;10(11):1169-1176. doi: 10.1080/17512433.2017.1376653. Epub
2017 Sep 18. Review. PubMed PMID: 28875723.
3: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro
BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of
CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi:
10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.
4: Tripathy D, Bardia A, Sellers WR. Ribociclib (LEE011): Mechanism of Action and
Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in
Various Solid Tumors. Clin Cancer Res. 2017 Jul 1;23(13):3251-3262. doi:
10.1158/1078-0432.CCR-16-3157. Epub 2017 Mar 28. Review. PubMed PMID: 28351928.
5: Curigliano G, Criscitiello C, Esposito A, Intra M, Minucci S. Pharmacokinetic
drug evaluation of ribociclib for the treatment of metastatic, hormone-positive
breast cancer. Expert Opin Drug Metab Toxicol. 2017 May;13(5):575-581. doi:
10.1080/17425255.2017.1318848. Epub 2017 Apr 21. Review. PubMed PMID: 28395543.
6: Barroso-Sousa R, Shapiro GI, Tolaney SM. Clinical Development of the CDK4/6
Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care (Basel). 2016
Jun;11(3):167-73. doi: 10.1159/000447284. Epub 2016 Jun 22. Review. PubMed PMID:
27493615; PubMed Central PMCID: PMC4960359.

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